molecular formula C20H26Cl2N4O3S B15542540 PF-5274857 hydrochloride

PF-5274857 hydrochloride

Número de catálogo: B15542540
Peso molecular: 473.4 g/mol
Clave InChI: GULNFUQAVPTTQV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PF-5274857 hydrochloride is a useful research compound. Its molecular formula is C20H26Cl2N4O3S and its molecular weight is 473.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O3S.ClH/c1-14-10-15(2)20(23-12-14)16-11-18(22-13-17(16)21)24-5-7-25(8-6-24)19(26)4-9-29(3,27)28;/h10-13H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULNFUQAVPTTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C2=CC(=NC=C2Cl)N3CCN(CC3)C(=O)CCS(=O)(=O)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PF-5274857 hydrochloride Smoothened binding affinity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Smoothened Binding Affinity of PF-5274857

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic candidates is paramount. This document provides a detailed examination of PF-5274857, a potent and selective antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3][4] Aberrant Hh signaling is a known driver in several forms of cancer, making SMO an important therapeutic target.[5][6]

Core Topic: PF-5274857 Binding Affinity and Potency

PF-5274857 is a novel Smoothened antagonist that demonstrates high-affinity binding to the SMO receptor, effectively inhibiting the Hedgehog signaling pathway.[1][7] Its primary mechanism of action involves direct binding to SMO, which prevents the activation of downstream signaling and the transcription of target genes like Gli1.[1][7][8] This compound is noted for its ability to penetrate the blood-brain barrier, making it a candidate for treating brain tumors such as medulloblastoma.[1][2][7]

Data Presentation: Quantitative Analysis of PF-5274857 Activity

The following table summarizes the key quantitative metrics that define the binding affinity and inhibitory potency of PF-5274857 against the Smoothened receptor and the Hedgehog pathway.

ParameterValue (nM)Description
Binding Affinity (Ki) 4.6 ± 1.1The equilibrium dissociation constant, indicating high-affinity binding to human Smoothened.[1][7][8][9]
IC50 (Competitive Binding) 5.8 ± 1.4The concentration required to displace 50% of a radiolabeled antagonist from Smoothened.[7]
IC50 (Gli1 Transcription) 2.7 ± 1.4The concentration that inhibits 50% of Sonic Hedgehog (Shh)-induced Gli1 transcriptional activity in cells.[1][7][8][9]
IC50 (In Vivo) 8.9 ± 2.6The model-derived drug concentration for half-maximal inhibition of Gli1 mRNA production in a medulloblastoma mouse model.[1][7][8][9]

Experimental Protocols

The following sections detail the methodologies used to derive the quantitative data presented above.

Smoothened Competitive Binding Assay

This assay was performed to determine the direct binding affinity of PF-5274857 to the human Smoothened receptor.

  • Cell Line and Membrane Preparation: HEK293 cells overexpressing human Smoothened (amino acids 181-787) were cultured and harvested.[2][7][10] The cells were homogenized in a membrane preparation buffer, and the resulting homogenate was centrifuged to pellet the cell membranes containing the SMO receptor.[10] The total protein concentration was quantified using a BCA protein assay.[10]

  • Binding Reaction: The competitive binding experiment was conducted in a 96-well filter plate.[10] Each well contained the prepared cell membranes (40 µg total protein), a tritium-labeled SMO antagonist (³H-Smo antagonist) at a final concentration of 3 nM, and serial dilutions of PF-5274857.[7][10]

  • Incubation and Detection: The plate was incubated for 2 hours at room temperature to allow the binding to reach equilibrium.[10] The membranes were then washed and dried.[10] A scintillant was added to each well, and the radioactivity, representing the amount of bound ³H-Smo antagonist, was measured using a scintillation counter.[10]

  • Data Analysis: The resulting data were analyzed to calculate the IC50 value, which is the concentration of PF-5274857 required to inhibit 50% of the specific binding of the radiolabeled antagonist. The Ki was then calculated from the IC50 value.[7]

Gli1 Luciferase Reporter Assay

This cell-based functional assay was used to measure the potency of PF-5274857 in inhibiting the Hh signaling pathway.

  • Cell Line: Mouse embryonic fibroblast (MEF) cells engineered to contain a Gli-responsive luciferase reporter construct (Gli-Luc/MEF) were used.[7][10]

  • Assay Procedure:

    • The Gli-Luc/MEF cells were seeded into 384-well plates.[2][10]

    • On the following day, the cells were treated with PF-5274857 across a range of concentrations (from 50 pM to 3 µM).[2][10]

    • The Hedgehog pathway was then stimulated by adding recombinant mouse Sonic Hedgehog (Shh) ligand to a final concentration of 2 µg/mL.[2][10]

    • The cells were incubated for 48 hours to allow for Gli1 transcription and subsequent luciferase protein expression.[2][10]

  • Luminescence Measurement: After the incubation period, a luciferase assay reagent was added to the wells, and the luminescence was measured with a plate reader.[2][10] The intensity of the luminescence is directly proportional to the transcriptional activity of Gli1.

  • Data Analysis: The IC50 value was calculated, representing the concentration of PF-5274857 that caused a 50% reduction in Shh-induced luciferase activity.[2]

Mandatory Visualizations

Hedgehog Signaling Pathway and PF-5274857 Inhibition

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU_GLI SUFU-GLI Complex (Inactive) SMO->SUFU_GLI inhibits complex formation SUFU SUFU GLI GLI GLI_active GLI (Active) SUFU_GLI->GLI_active GLI released TargetGenes Target Gene Transcription (e.g., Gli1) GLI_active->TargetGenes promotes PF5274857 PF-5274857 PF5274857->SMO binds and inhibits Assay_Workflow A Day 1: Seed Gli-Luc/MEF cells in 384-well plates B Day 2: Add serial dilutions of PF-5274857 A->B C Stimulate with Sonic Hedgehog (Shh) ligand B->C D Incubate for 48 hours at 37°C, 5% CO2 C->D E Day 4: Add Bright-Glo luciferase reagent D->E F Measure luminescence with a plate reader E->F G Analyze data and calculate IC50 value F->G

References

An In-depth Technical Guide to PF-5274857 Hydrochloride: A Potent Hedgehog Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5274857 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is a known driver in various malignancies, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of PF-5274857, detailing its mechanism of action, chemical properties, in vitro and in vivo preclinical data, and associated experimental methodologies. The information is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Introduction to Hedgehog Pathway Inhibition

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic hedgehog, Shh) to the Patched (PTCH1) receptor alleviates its inhibition of Smoothened (Smo).[1] This allows Smo to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes responsible for cell proliferation and survival. Aberrant activation of this pathway, often due to mutations in PTCH1 or Smo, is implicated in the pathogenesis of several cancers, including medulloblastoma and basal cell carcinoma. Therefore, inhibiting the Hh pathway, primarily by targeting Smo, represents a promising anti-cancer strategy.

This compound: Chemical and Physical Properties

This compound is the salt form of the active free base, PF-5274857. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one hydrochloride[3]
Molecular Formula C₂₀H₂₅ClN₄O₃S.HCl[4]
Molecular Weight 473.42 g/mol [4][5]
CAS Number (HCl salt) 1613439-62-5[4]
CAS Number (Free Base) 1373615-35-0[3]
Appearance Light yellow to yellow solid powder[3]
Solubility Soluble in water and DMSO[4][5]
Purity ≥98% (HPLC)[4]
Storage Desiccate at room temperature.[4]

Mechanism of Action

PF-5274857 is a potent and selective antagonist of the Smoothened receptor.[1][2] By binding to Smo, it prevents the downstream activation of GLI transcription factors, thereby inhibiting the expression of Hh target genes. This ultimately leads to the suppression of tumor cell proliferation and survival in Hh pathway-dependent cancers.

Hedgehog Signaling Pathway Inhibition by PF-5274857 cluster_intracellular Intracellular Space cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Smo Smoothened (Smo) PTCH1->Smo inhibits SUFU SUFU Smo->SUFU relieves inhibition of GLI GLI Complex SUFU->GLI sequesters GLI_act Active GLI GLI->GLI_act activation TargetGenes Target Gene Transcription GLI_act->TargetGenes promotes PF5274857 PF-5274857 PF5274857->Smo inhibits

Figure 1: Simplified Hedgehog signaling pathway and the point of inhibition by PF-5274857.

Preclinical Data

In Vitro Activity

PF-5274857 demonstrates high affinity and potent inhibition of the Hedgehog pathway in cellular assays.

AssayParameterValueReference
Smoothened Binding Kᵢ4.6 ± 1.1 nM[1][2]
Gli1 Transcriptional Activity IC₅₀2.7 ± 1.4 nM[1][2]
In Vivo Hh Pathway Inhibition IC₅₀8.9 ± 2.6 nM (in a mouse model of medulloblastoma)[1][2]
In Vivo Efficacy in a Medulloblastoma Model

PF-5274857 has shown robust anti-tumor activity in a patched(+/-) mouse model of medulloblastoma.[1][2] Oral administration of PF-5274857 resulted in dose-dependent tumor growth inhibition and induced tumor regression at doses of 10 mg/kg and higher. Furthermore, treatment with PF-5274857 led to improved survival rates in these preclinical models.[1][2] The downregulation of the downstream Hh pathway gene, Gli1, was found to be closely associated with the observed tumor growth inhibition.[1][2]

Pharmacokinetics and Brain Penetration

A key feature of PF-5274857 is its ability to effectively penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain tumors such as medulloblastoma.[1][2] Preclinical studies have confirmed its brain permeability.[1][2] PF-5274857 is also orally available and has been shown to be metabolically stable in vivo.[1][2]

Experimental Protocols

Smoothened Competitive Binding Assay

This assay is designed to determine the binding affinity of a test compound to the Smoothened receptor.

Materials:

  • HEK293 cells overexpressing human Smoothened.

  • Membrane preparation buffer.

  • Assay buffer.

  • ³H-labeled Smoothened antagonist (radioligand).

  • PF-5274857 or other test compounds.

  • GF/B filter plates.

  • Scintillation counter.

Protocol:

  • Culture HEK293-Smo cells to ~90% confluency.

  • Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Resuspend the membrane pellet in the assay buffer.

  • In a 96-well GF/B filter plate, add assay buffer, serial dilutions of the test compound, the ³H-labeled Smo antagonist, and the membrane preparation.

  • Incubate the plate for 2 hours at room temperature to allow for competitive binding.

  • Wash the plate to remove unbound radioligand.

  • Dry the plate and add a scintillant.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the Ki value from the competition binding data.

Smoothened Binding Assay Workflow A Prepare Membranes from HEK293-Smo Cells B Incubate Membranes with ³H-Ligand and PF-5274857 A->B C Separate Bound and Free Ligand by Filtration B->C D Quantify Bound Radioactivity C->D E Determine Ki Value D->E

Figure 2: Workflow for the Smoothened competitive binding assay.

Gli-Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the GLI proteins, the downstream effectors of the Hedgehog pathway.

Materials:

  • NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter.

  • Cell culture medium (DMEM with calf serum and antibiotics).

  • Hedgehog pathway agonist (e.g., SAG or Shh-conditioned medium).

  • PF-5274857 or other test inhibitors.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Protocol:

  • Seed the reporter cells in a 96-well plate and grow to confluence.

  • Replace the growth medium with a low-serum medium.

  • Treat the cells with a constant concentration of a Hedgehog pathway agonist and serial dilutions of the test inhibitor.

  • Incubate the plate for 24-48 hours.

  • Lyse the cells using a passive lysis buffer.

  • Measure both firefly and Renilla luciferase activities using a luminometer.

  • Normalize the firefly luciferase signal to the Renilla luciferase signal.

  • Plot the normalized data against the inhibitor concentration to determine the IC₅₀ value.

Gli-Luciferase Assay Workflow A Seed Gli-Luciferase Reporter Cells B Treat with Hh Agonist and PF-5274857 A->B C Incubate for 24-48 hours B->C D Lyse Cells and Measure Luciferase Activity C->D E Calculate IC₅₀ Value D->E

Figure 3: Workflow for the Gli-luciferase reporter assay.

In Vivo Medulloblastoma Allograft Model

This protocol outlines the use of a mouse model to evaluate the in vivo efficacy of Hedgehog pathway inhibitors.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice).

  • Parental mouse medulloblastoma allograft cells derived from Ptch⁺/⁻;p53⁻/⁻ mice.

  • PF-5274857 formulated for oral administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Protocol:

  • Subcutaneously implant the medulloblastoma allograft cells into the flanks of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer PF-5274857 or vehicle control orally, once daily.

  • Measure tumor volumes with calipers every 2-3 days.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., gene expression of Hh pathway targets).

  • Analyze the data for tumor growth inhibition and survival.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically for this compound. This suggests that the compound may not have progressed to clinical development or that any such development has not been publicly disclosed.

Conclusion

This compound is a well-characterized, potent, and selective Smoothened antagonist with demonstrated preclinical efficacy in Hedgehog pathway-dependent cancer models. Its ability to cross the blood-brain barrier makes it a particularly interesting compound for the study and potential treatment of brain malignancies like medulloblastoma. The data and protocols presented in this guide provide a solid foundation for researchers interested in further investigating the therapeutic potential of targeting the Hedgehog pathway with this and similar small molecules.

References

An In-depth Technical Guide to PF-5274857 Hydrochloride: A Potent and Brain-Penetrant Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: PF-5274857 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma, making it a key target for therapeutic intervention. PF-5274857 has demonstrated significant preclinical efficacy, including the ability to cross the blood-brain barrier and induce tumor regression in a medulloblastoma allograft mouse model.[1] This technical guide provides a detailed overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of 1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one hydrochloride
Molecular Formula C₂₀H₂₅ClN₄O₃S·HCl[1]
Molecular Weight 473.42 g/mol [1]
CAS Number 1613439-62-5[1]
Appearance White to off-white solid
Solubility Soluble in Water and DMSO

Biological Activity and Mechanism of Action

PF-5274857 is a high-affinity antagonist of the Smoothened receptor, exhibiting a binding affinity (Ki) of 4.6 ± 1.1 nmol/L.[1] Its mechanism of action involves the direct inhibition of Smo, which in turn blocks the downstream activation of the Gli family of transcription factors. This leads to the suppression of Hh target gene expression and subsequent inhibition of tumor growth in Hh-dependent cancers.[1]

In Vitro and In Vivo Potency

The biological potency of PF-5274857 has been characterized in both cellular and animal models.

AssayValue (IC₅₀)Reference
Gli1 Transcriptional Activity (in cells) 2.7 ± 1.4 nmol/L[1]
In Vivo Efficacy (mouse medulloblastoma model) 8.9 ± 2.6 nmol/L[1]

Pharmacokinetics and Brain Penetration

A key feature of PF-5274857 is its ability to penetrate the blood-brain barrier, a critical property for treating brain tumors such as medulloblastoma.[1] Preclinical studies have demonstrated its oral bioavailability and metabolic stability in vivo.[1]

ParameterValueSpeciesReference
Brain-to-Plasma Ratio Not explicitly quantified, but effective penetration and target engagement in the brain were demonstrated.Mouse[1]
Oral Bioavailability Orally availablePreclinical species[1]

Signaling Pathway

PF-5274857 targets the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tumorigenesis. The following diagram illustrates the canonical Hh pathway and the inhibitory action of PF-5274857.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hedgehog Ligand->PTCH1 Binds and inactivates SMO Smoothened (SMO) PTCH1->SMO GLI GLI Proteins SMO->GLI Activates SUFU Suppressor of Fused (SUFU) SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Translocates Target_Genes Hedgehog Target Genes (e.g., GLI1, PTCH1) GLI_active->Target_Genes Promotes transcription PF-5274857 This compound PF-5274857->SMO Antagonizes

Caption: Hedgehog signaling pathway and the inhibitory action of PF-5274857.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are outlines of the key assays used to characterize PF-5274857, based on standard methodologies in the field.

Smoothened Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of PF-5274857 for the Smoothened receptor.

Objective: To measure the displacement of a radiolabeled ligand from the Smoothened receptor by PF-5274857.

Materials:

  • Cell membranes expressing the human Smoothened receptor.

  • Radiolabeled Smoothened ligand (e.g., ³H-cyclopamine).

  • This compound of varying concentrations.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, BSA).

  • 96-well filter plates.

  • Scintillation counter.

Methodology:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of PF-5274857 in the assay buffer.

  • Equilibration: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through the 96-well filter plates to separate bound from unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Gli1 Reporter Gene Assay

This cell-based assay is used to measure the functional inhibition of the Hedgehog pathway by PF-5274857.

Objective: To quantify the inhibition of Gli1-mediated transcription by PF-5274857 in response to a Hedgehog pathway agonist.

Materials:

  • A stable cell line (e.g., NIH-3T3) co-transfected with a Gli-responsive luciferase reporter construct.

  • Hedgehog pathway agonist (e.g., Shh-conditioned media or a small molecule agonist like SAG).

  • This compound of varying concentrations.

  • Cell culture medium and reagents.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Treatment: Cells are treated with a fixed concentration of the Hh pathway agonist in the presence of varying concentrations of PF-5274857.

  • Incubation: The cells are incubated for a sufficient period to allow for reporter gene expression (typically 24-48 hours).

  • Lysis: The cells are lysed to release the luciferase enzyme.

  • Detection: The luciferase assay reagent is added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence data are normalized to a control and analyzed using non-linear regression to determine the IC₅₀ value.

Medulloblastoma Allograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of PF-5274857.

Objective: To assess the effect of PF-5274857 on the growth of medulloblastoma tumors in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice).

  • Medulloblastoma tumor tissue from a genetically engineered mouse model (e.g., Ptch+/- p53-/-).

  • This compound formulated for oral administration.

  • Calipers for tumor measurement.

Methodology:

  • Tumor Implantation: Fragments of medulloblastoma tumor tissue are subcutaneously implanted into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and vehicle control groups. PF-5274857 is administered orally at various doses and schedules.

  • Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect. Pharmacodynamic markers, such as Gli1 expression in the tumors, may also be assessed.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow of the preclinical evaluation of PF-5274857 and the logical relationship between its mechanism of action and its therapeutic effect.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Smoothened Binding Assay (Determine Ki) Reporter_Assay Gli1 Reporter Assay (Determine IC50) Binding_Assay->Reporter_Assay Informs functional potency Tumor_Implantation Medulloblastoma Allograft Implantation Reporter_Assay->Tumor_Implantation Justifies in vivo testing Treatment_Phase Oral Administration of PF-5274857 Tumor_Implantation->Treatment_Phase Efficacy_Assessment Tumor Growth Inhibition Measurement Treatment_Phase->Efficacy_Assessment PD_Analysis Pharmacodynamic Analysis (Gli1 Expression) Efficacy_Assessment->PD_Analysis Correlates with mechanism

Caption: Preclinical evaluation workflow for PF-5274857.

Logical_Relationship Inhibition_of_SMO PF-5274857 Binds to and Inhibits Smoothened (SMO) Blockade_of_Hh Blockade of Hedgehog Signaling Pathway Inhibition_of_SMO->Blockade_of_Hh Reduction_of_Gli1 Decreased Expression of Downstream Target Gene Gli1 Blockade_of_Hh->Reduction_of_Gli1 Inhibition_of_Proliferation Inhibition of Tumor Cell Proliferation and Survival Reduction_of_Gli1->Inhibition_of_Proliferation Tumor_Regression Tumor Regression in Medulloblastoma Model Inhibition_of_Proliferation->Tumor_Regression

Caption: Logical relationship from mechanism to efficacy of PF-5274857.

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The synthesis of such proprietary compounds is often held as a trade secret by the developing pharmaceutical company. However, the general synthetic routes for similar heterocyclic compounds often involve multi-step processes including palladium-catalyzed cross-coupling reactions to form the bipyridyl core, followed by functionalization of the piperazine ring and subsequent salt formation.

Conclusion

This compound is a promising, potent, and selective Smoothened antagonist with excellent preclinical activity against Hedgehog-driven cancers, including those located in the brain. Its favorable properties, such as oral bioavailability and brain penetrance, make it an attractive candidate for further clinical development. This technical guide provides a foundational understanding of its chemical, biological, and pharmacological characteristics to aid researchers and drug developers in the field of oncology. Further investigation into its clinical safety and efficacy is warranted.

References

Synthesis of PF-5274857 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of PF-5274857 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

  • IUPAC Name: 1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one hydrochloride

  • CAS Number: 1373615-35-0[2]

  • Molecular Formula: C₂₀H₂₅ClN₄O₃S · HCl

  • Molecular Weight: 473.42 g/mol (hydrochloride salt)

PropertyValueReference
Binding Affinity (Ki) for Smo 4.6 ± 1.1 nmol/L[1]
IC₅₀ for Gli1 Transcriptional Activity 5.8 nM[1]

Retrosynthetic Analysis

A logical retrosynthetic analysis of PF-5274857 suggests a convergent synthetic strategy. The final molecule can be disconnected at the amide bond, separating the bipyridinylpiperazine core from the methylsulfonylpropanoic acid side chain. The bipyridine core itself can be constructed via a cross-coupling reaction between two suitably functionalized pyridine rings.

G PF5274857 This compound Amide_Formation Amide Bond Formation PF5274857->Amide_Formation Bipyridinylpiperazine 5'-chloro-3,5-dimethyl-2'-(piperazin-1-yl)-2,4'-bipyridine Amide_Formation->Bipyridinylpiperazine Side_Chain_Acid 3-(Methylsulfonyl)propanoic acid Amide_Formation->Side_Chain_Acid Suzuki_Coupling Suzuki or Stille Cross-Coupling Bipyridinylpiperazine->Suzuki_Coupling Side_Chain_Synthesis Oxidation Side_Chain_Acid->Side_Chain_Synthesis Pyridine_A 2-Bromo-3,5-dimethylpyridine Suzuki_Coupling->Pyridine_A Pyridine_B 2'-(Piperazin-1-yl)-4'-boronic acid or stannane pyridine derivative Suzuki_Coupling->Pyridine_B Piperazine_Addition Nucleophilic Aromatic Substitution Pyridine_B->Piperazine_Addition Starting_Material_1 2,5'-dichloro-4'-pyridyl boronic acid or stannane Piperazine_Addition->Starting_Material_1 Starting_Material_2 Piperazine Piperazine_Addition->Starting_Material_2 Thioether 3-(Methylthio)propanoic acid Side_Chain_Synthesis->Thioether

Caption: Retrosynthetic analysis of PF-5274857.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in three main stages:

  • Synthesis of the 2,4'-Bipyridine Core: Construction of the central heterocyclic scaffold.

  • Synthesis of the Methylsulfonyl Side Chain: Preparation of the activated carboxylic acid for amide coupling.

  • Assembly and Salt Formation: Coupling of the two key fragments and conversion to the hydrochloride salt.

G cluster_0 Stage 1: Bipyridine Core Synthesis cluster_1 Stage 2: Side Chain Synthesis cluster_2 Stage 3: Assembly and Salt Formation A 2,5'-dichloro-4'-(tributylstannyl)pyridine C 5'-chloro-2'-(tributylstannyl)-3,5-dimethyl-2,4'-bipyridine A->C Stille Coupling (Pd Catalyst) B 2-Bromo-3,5-dimethylpyridine B->C D 1-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazine C->D Buchwald-Hartwig Amination (Pd Catalyst, Base) G PF-5274857 (Free Base) D->G Amide Coupling (EDC, HOBt) E 3-(Methylthio)propanoic acid F 3-(Methylsulfonyl)propanoic acid E->F Oxidation (e.g., H₂O₂, Oxone®) F->G H This compound G->H HCl in Ether

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of the 2,4'-Bipyridine Core

This stage focuses on constructing the key intermediate, 1-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazine. A plausible route involves a Stille or Suzuki cross-coupling reaction to form the bipyridine linkage, followed by a Buchwald-Hartwig amination to introduce the piperazine moiety.

Protocol 1.1: Synthesis of 5'-chloro-2'-bromo-3,5-dimethyl-2,4'-bipyridine (Intermediate I)

  • Materials: 2-Bromo-5-chloropyridine, 2-bromo-3,5-dimethylpyridine, bis(pinacolato)diboron, Pd(dppf)Cl₂, potassium acetate, dioxane, water.

  • Procedure:

    • To a solution of 2-bromo-5-chloropyridine (1.0 eq) in dioxane is added bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium acetate (3.0 eq).

    • The mixture is degassed and heated under a nitrogen atmosphere at 80-90 °C for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling to room temperature, 2-bromo-3,5-dimethylpyridine (1.0 eq), an aqueous solution of Na₂CO₃ (2 M, 3.0 eq), and additional Pd(dppf)Cl₂ (0.05 eq) are added.

    • The reaction mixture is heated to 80-90 °C and stirred until completion.

    • The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford Intermediate I.

Protocol 1.2: Synthesis of 1-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazine (Intermediate II)

  • Materials: Intermediate I, piperazine, Pd₂(dba)₃, BINAP, sodium tert-butoxide, toluene.

  • Procedure:

    • A mixture of Intermediate I (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq) in anhydrous toluene is prepared in a sealed tube.

    • The mixture is degassed and heated under a nitrogen atmosphere at 100-110 °C for 12-24 hours.

    • After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

    • The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated.

    • Purification by column chromatography yields Intermediate II.

Stage 2: Synthesis of the Methylsulfonyl Side Chain

Protocol 2.1: Synthesis of 3-(Methylsulfonyl)propanoic acid (Intermediate III)

  • Materials: 3-(Methylthio)propanoic acid, hydrogen peroxide (30% solution), acetic acid.

  • Procedure:

    • 3-(Methylthio)propanoic acid (1.0 eq) is dissolved in acetic acid.

    • The solution is cooled in an ice bath, and hydrogen peroxide (30% solution, 2.5 eq) is added dropwise, maintaining the temperature below 20 °C.[3]

    • The reaction mixture is stirred at room temperature overnight.

    • The solvent is removed under reduced pressure to yield 3-(methylsulfonyl)propanoic acid (Intermediate III) as a white solid, which can be used in the next step without further purification.[3]

Stage 3: Assembly and Salt Formation

Protocol 3.1: Synthesis of 1-(4-(5'-chloro-3,5-dimethyl-[2,4'-bipyridin]-2'-yl)piperazin-1-yl)-3-(methylsulfonyl)propan-1-one (PF-5274857 Free Base)

  • Materials: Intermediate II, Intermediate III, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), triethylamine, dichloromethane (DCM).

  • Procedure:

    • To a solution of Intermediate III (1.2 eq) in anhydrous DCM are added EDC (1.3 eq) and HOBt (1.3 eq). The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

    • A solution of Intermediate II (1.0 eq) and triethylamine (2.0 eq) in DCM is then added to the reaction mixture.

    • The reaction is stirred at room temperature for 12-18 hours.

    • The reaction mixture is washed successively with saturated aqueous NaHCO₃ solution, water, and brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by column chromatography to give PF-5274857 as a free base.

Protocol 3.2: Synthesis of this compound

  • Materials: PF-5274857 free base, hydrochloric acid solution in diethyl ether or isopropanol.

  • Procedure:

    • The purified PF-5274857 free base is dissolved in a minimal amount of a suitable solvent such as ethyl acetate or methanol.

    • A solution of hydrochloric acid in diethyl ether or isopropanol (1.1 eq) is added dropwise with stirring.

    • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.

Signaling Pathway

PF-5274857 targets the Smoothened receptor in the Hedgehog signaling pathway. In the "off" state, the Patched (PTCH) receptor inhibits Smoothened, leading to the proteolytic cleavage of GLI transcription factors into their repressor forms (GLI-R). In the "on" state, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH relieves the inhibition of Smoothened. Smoothened then translocates to the primary cilium and initiates a signaling cascade that prevents the cleavage of GLI proteins, allowing their full-length activator forms (GLI-A) to enter the nucleus and activate the transcription of target genes. PF-5274857 acts as an antagonist by binding to Smoothened and preventing its activation, thus keeping the pathway in the "off" state.

G cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH_off PTCH SMO_off Smoothened (SMO) (Inactive) PTCH_off->SMO_off Inhibits SUFU_GLI_off SUFU-GLI Complex GLI_R GLI-R (Repressor) SUFU_GLI_off->GLI_R Proteolytic Cleavage Nucleus_off Nucleus GLI_R->Nucleus_off Target_Genes_off Target Gene Transcription OFF SHH SHH Ligand PTCH_on PTCH SHH->PTCH_on SMO_on Smoothened (SMO) (Active) PTCH_on->SMO_on Relieves Inhibition SUFU_GLI_on SUFU-GLI Complex SMO_on->SUFU_GLI_on Inhibits Cleavage GLI_A GLI-A (Activator) SUFU_GLI_on->GLI_A Nucleus_on Nucleus GLI_A->Nucleus_on Target_Genes_on Target Gene Transcription ON PF5274857 PF-5274857 PF5274857->SMO_on Antagonizes

References

In Vivo Pharmacokinetics of PF-5274857 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-5274857 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. This pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers, including medulloblastoma. Preclinical studies have demonstrated that PF-5274857 is orally bioavailable and possesses the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain tumors. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic properties of this compound, its mechanism of action, and generalized experimental protocols relevant to its preclinical assessment.

Introduction

This compound has been identified as a novel inhibitor of the Hedgehog signaling pathway. Its primary molecular target is the Smoothened (Smo) receptor, a G protein-coupled receptor that is essential for the transduction of the Hh signal. By antagonizing Smo, PF-5274857 effectively downregulates the expression of downstream target genes, such as Gli1, leading to the inhibition of tumor growth. Its demonstrated oral availability and capacity to penetrate the blood-brain barrier are critical attributes for a therapeutic agent targeting central nervous system malignancies.

In Vitro Activity

Quantitative analysis of the in vitro activity of PF-5274857 has established its high potency and selectivity for the Smoothened receptor. The following table summarizes the key reported metrics.

ParameterValueCell Line/SystemReference
Binding Affinity (Ki) 4.6 ± 1.1 nM-[1]
In Vitro IC50 (Gli1 transcriptional activity) 2.7 ± 1.4 nM-[1]
In Vivo IC50 (Gli1 inhibition) 8.9 ± 2.6 nMMouse Medulloblastoma Model[1]

Note: While PF-5274857 is highly selective, it has been observed to weakly inhibit the µ-opioid receptor with a dissociation constant of 36 µM in a functional assay.

Mechanism of Action: Hedgehog Signaling Pathway Inhibition

PF-5274857 exerts its therapeutic effect by inhibiting the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits Smoothened (Smo), preventing downstream signaling. Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes that promote cell proliferation and survival. PF-5274857 acts as a direct antagonist of Smo, thereby preventing the activation of GLI transcription factors and blocking the pro-tumorigenic effects of the pathway.

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State cluster_inhibition Inhibition by PF-5274857 PTCH_off PTCH SMO_off SMO (inactive) PTCH_off->SMO_off Inhibits SUFU_off SUFU GLI_off GLI (sequestered) SUFU_off->GLI_off Sequesters GLI_on GLI (active) Hedgehog Hedgehog Ligand PTCH_on PTCH Hedgehog->PTCH_on SMO_on SMO (active) PTCH_on->SMO_on Inhibition Relieved SMO_on->GLI_on Activates Nucleus Nucleus GLI_on->Nucleus Translocates to TargetGenes Target Gene Expression (e.g., Gli1) Nucleus->TargetGenes Promotes PF5274857 PF-5274857 SMO_inhibited SMO (inactive) PF5274857->SMO_inhibited Antagonizes

Caption: Hedgehog signaling pathway and the mechanism of inhibition by PF-5274857.

In Vivo Pharmacokinetics

Despite reports confirming the oral bioavailability and blood-brain barrier penetration of this compound, detailed quantitative in vivo pharmacokinetic data, such as Cmax, Tmax, AUC, half-life, and absolute bioavailability across different preclinical species (e.g., mouse, rat, dog), are not publicly available in the reviewed literature. The primary available in vivo metric is the IC50 for Gli1 inhibition in a mouse medulloblastoma model, which is 8.9 ± 2.6 nM[1].

Experimental Protocols

Detailed experimental protocols for the in vivo pharmacokinetic studies of this compound are not explicitly provided in the available literature. However, a general experimental workflow for such a study is outlined below.

Generalized In Vivo Pharmacokinetic Study Workflow

A typical preclinical in vivo pharmacokinetic study involves the administration of the test compound to animal models, followed by the collection of biological samples at various time points for analysis. The data generated are used to determine key pharmacokinetic parameters.

PK_Workflow cluster_animal_phase Animal Dosing and Sampling cluster_analytical_phase Bioanalysis cluster_data_analysis Pharmacokinetic Analysis AnimalModels Animal Models (e.g., Mice, Rats) Dosing Compound Administration (e.g., Oral Gavage, IV) AnimalModels->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma/Serum Preparation Sampling->Processing LCMS LC-MS/MS Analysis Processing->LCMS Concentration Drug Concentration Determination LCMS->Concentration PK_Modeling PK Modeling Software Concentration->PK_Modeling Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameters

Caption: Generalized experimental workflow for an in vivo pharmacokinetic study.

Key Methodological Considerations
  • Animal Models: The choice of animal model (e.g., mouse, rat, dog) is critical and should be relevant to the therapeutic indication. For oncology studies, tumor-bearing models are often employed.

  • Dosing: PF-5274857 is orally available and would typically be administered via oral gavage. An intravenous administration group is also necessary to determine absolute bioavailability. The formulation of the compound is a key factor influencing its absorption.

  • Blood Sampling: Serial blood samples are collected at predetermined time points to capture the absorption, distribution, metabolism, and excretion (ADME) phases of the drug.

  • Bioanalysis: Plasma or serum concentrations of PF-5274857 are typically quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to calculate key pharmacokinetic parameters from the concentration-time data.

Conclusion

This compound is a potent and selective Smoothened antagonist with promising preclinical characteristics, including oral bioavailability and blood-brain barrier penetration. Its mechanism of action through the inhibition of the Hedgehog signaling pathway is well-established. However, a comprehensive understanding of its in vivo pharmacokinetic profile is limited by the lack of publicly available quantitative data. Further studies detailing the pharmacokinetic parameters in various preclinical species would be invaluable for its continued development as a potential therapeutic agent for cancers driven by aberrant Hedgehog signaling.

References

Unlocking the Brain: A Technical Guide to the Blood-Brain Barrier Permeability of PF-5274857 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5274857 hydrochloride is a potent and selective antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of this pathway is a known driver in several malignancies, including medulloblastoma, the most common malignant brain tumor in children. The efficacy of systemically administered drugs for brain tumors is often limited by their inability to cross the blood-brain barrier (BBB). Preclinical studies have demonstrated that PF-5274857 effectively penetrates the BBB to engage its intracranial target, making it a promising candidate for the treatment of Hh-driven brain cancers.[1]

This technical guide provides a comprehensive overview of the available information regarding the blood-brain barrier permeability of this compound, including its mechanism of action, a summary of its CNS penetration properties, and generalized experimental protocols for assessing BBB permeability.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its inappropriate reactivation in adults can lead to tumorigenesis. PF-5274857 exerts its therapeutic effect by inhibiting the Smoothened (Smo) receptor, a G protein-coupled receptor that is a central transducer of the Hh signal. In the absence of the Hh ligand, the receptor Patched (PTCH) inhibits Smo. Upon Hh binding to PTCH, this inhibition is relieved, allowing Smo to activate the GLI family of transcription factors, which in turn regulate the expression of genes involved in cell proliferation, survival, and differentiation. By antagonizing Smo, PF-5274857 effectively blocks this signaling cascade.[1][2]

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway and the Action of PF-5274857 Hh Hedgehog Ligand (e.g., SHH) PTCH Patched (PTCH) Receptor Hh->PTCH Binds to Smo Smoothened (Smo) Receptor PTCH->Smo Inhibits SUFU Suppressor of Fused (SUFU) Smo->SUFU Inhibits GLI GLI Proteins (Transcription Factors) SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes Activates PF5274857 PF-5274857 PF5274857->Smo Antagonizes

Figure 1: Hedgehog Signaling Pathway and the inhibitory action of PF-5274857.

Blood-Brain Barrier Permeability of this compound

Preclinical research has confirmed that PF-5274857 can effectively cross the blood-brain barrier.[1] Studies in non-tumor-bearing preclinical species with an intact BBB have quantified its brain permeability.[1] This characteristic is crucial for its therapeutic potential in treating primary brain tumors like medulloblastoma.[1]

Quantitative Data

While the primary literature confirms that the brain permeability of PF-5274857 was quantified, the specific numerical data, such as brain-to-plasma concentration ratios (Kp) or unbound brain-to-plasma partition coefficients (Kp,uu), are not publicly available in the cited abstracts. For illustrative purposes, the following tables are structured to present such data.

Table 1: Brain and Plasma Pharmacokinetic Parameters of PF-5274857 (Illustrative)

ParameterValueUnitsPreclinical Species
Brain CmaxData not availableng/gSpecies not specified
Plasma CmaxData not availableng/mLSpecies not specified
Brain AUC0-tData not availablengh/gSpecies not specified
Plasma AUC0-tData not availablengh/mLSpecies not specified
Tmax (Brain)Data not availablehSpecies not specified
Tmax (Plasma)Data not availablehSpecies not specified

Table 2: Blood-Brain Barrier Permeability of PF-5274857 (Illustrative)

ParameterValueMethod
Brain-to-Plasma Ratio (Kp)Data not availableIn vivo tissue distribution
Unbound Brain-to-Plasma Ratio (Kp,uu)Data not availableIn vivo tissue distribution with protein binding assessment

Experimental Protocols

The precise experimental protocol used for determining the BBB permeability of PF-5274857 is not detailed in the available literature. However, a general methodology for an in vivo rodent brain distribution study is provided below. This protocol is representative of standard practices in the field.

General Protocol for In Vivo Assessment of Brain Penetration

1. Animal Model:

  • Non-tumor-bearing male Sprague-Dawley rats (or other relevant preclinical species) with an intact blood-brain barrier.

  • Animals are acclimatized for at least one week before the study.

2. Compound Administration:

  • This compound is formulated in an appropriate vehicle for the intended route of administration (e.g., oral gavage, intravenous injection).

  • A single dose is administered to a cohort of animals.

3. Sample Collection:

  • At predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, and 24 hours), animals are anesthetized.

  • Blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -80°C.

  • Following blood collection, animals are transcardially perfused with ice-cold saline to remove blood from the brain vasculature.

  • The whole brain is harvested, rinsed, blotted dry, weighed, and flash-frozen in liquid nitrogen, then stored at -80°C until analysis.

4. Sample Analysis:

  • Brain tissue is homogenized in a suitable buffer.

  • PF-5274857 concentrations in plasma and brain homogenates are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • The brain-to-plasma concentration ratio (Kp) is calculated at each time point by dividing the concentration of the drug in the brain (ng/g) by its concentration in the plasma (ng/mL).

  • Pharmacokinetic parameters such as Cmax, Tmax, and AUC are determined for both brain and plasma concentration-time profiles.

BBB_Permeability_Workflow Generalized Workflow for In Vivo BBB Permeability Assessment AnimalModel Select Animal Model (e.g., Rat) Dosing Administer PF-5274857 (e.g., IV or PO) AnimalModel->Dosing TimePoints Collect Samples at Pre-defined Time Points Dosing->TimePoints BloodCollection Blood Collection (Cardiac Puncture) TimePoints->BloodCollection Perfusion Transcardial Perfusion (Saline) BloodCollection->Perfusion PlasmaSeparation Plasma Separation BloodCollection->PlasmaSeparation BrainHarvest Brain Harvest Perfusion->BrainHarvest SampleProcessing Sample Processing (Homogenization, Extraction) BrainHarvest->SampleProcessing PlasmaSeparation->SampleProcessing LCMS LC-MS/MS Analysis SampleProcessing->LCMS DataAnalysis Data Analysis (Calculate Kp) LCMS->DataAnalysis

Figure 2: Generalized workflow for the in vivo assessment of blood-brain barrier permeability.

Conclusion

This compound is a Smoothened antagonist with the crucial ability to penetrate the blood-brain barrier, a key attribute for a therapeutic agent targeting brain malignancies like medulloblastoma. While the publicly available literature confirms its CNS penetration has been quantified, the specific data is not disclosed. The information and generalized protocols provided in this guide offer a framework for understanding and further investigating the BBB permeability of this and other CNS-targeted compounds. Further research and publication of detailed preclinical data will be invaluable for the continued development of PF-5274857 as a potential treatment for Hh-driven intracranial tumors.

References

PF-5274857 Hydrochloride: A Technical Guide for Medulloblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medulloblastoma, the most common malignant brain tumor in children, is characterized by distinct molecular subgroups that drive its pathogenesis. One of these, the Sonic Hedgehog (SHH) subgroup, accounts for approximately 30% of cases and is defined by aberrant activation of the Hedgehog (Hh) signaling pathway. This pathway, when dysregulated, promotes cellular proliferation and tumor growth. A key mediator in this cascade is the G-protein coupled receptor, Smoothened (SMO). Consequently, SMO has emerged as a critical therapeutic target for SHH-driven medulloblastoma.

PF-5274857 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (SMO) receptor. Its ability to penetrate the blood-brain barrier makes it a promising candidate for the treatment of brain tumors like medulloblastoma. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions by directly binding to the Smoothened receptor, thereby inhibiting the Hedgehog signaling pathway. In a healthy state, the Patched (PTCH1) receptor tonically inhibits SMO. Upon binding of the Sonic Hedgehog (SHH) ligand to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling. This cascade culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then induce the expression of target genes responsible for cell proliferation and survival. In SHH-subgroup medulloblastoma, mutations in pathway components, most commonly PTCH1 or SUFU, lead to constitutive activation of SMO, irrespective of SHH ligand presence.

PF-5274857 acts as a competitive antagonist to SMO, preventing its activation and thereby blocking the entire downstream signaling cascade. This leads to the suppression of GLI1-mediated transcription, resulting in decreased proliferation and induction of apoptosis in medulloblastoma cells dependent on this pathway.[1][2][3]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference(s)
Binding Affinity (Ki) for Smoothened (Smo) 4.6 ± 1.1 nMHuman Smoothened[1][4][5][6][7]
IC50 for Hedgehog (Hh) Signaling Inhibition 5.8 nMNot Specified[5][6][8]
IC50 for Gli1 Transcriptional Activity Inhibition 2.7 ± 1.4 nMMouse Embryonic Fibroblasts (MEFs)[1][4][5][7]

Table 2: In Vivo Efficacy of this compound in a Medulloblastoma Mouse Model

ParameterValueMouse ModelReference(s)
In Vivo IC50 for Gli1 Inhibition 8.9 ± 2.6 nMPatched (Ptch)+/- Medulloblastoma Mice[1][4]
Tumor Growth Inhibition Dose-dependentPtch+/-; p53+/- Medulloblastoma Allografts[9]
Tumor Regression Observed at doses ≥ 10 mg/kgPtch+/-; p53+/- Medulloblastoma Allografts[9]
Survival Improved animal survival ratesPrimary Medulloblastoma Mice[1][4]

Table 3: Pharmacokinetic Properties of this compound

ParameterFindingSpeciesReference(s)
Blood-Brain Barrier Penetration Effectively penetrates the blood-brain barrierMice, Rats[1][4]
Oral Bioavailability Orally availablePreclinical Species[1][4]
Metabolic Stability Metabolically stable in vivoPreclinical Species[1][4]

Signaling Pathway and Therapeutic Rationale

The diagrams below illustrate the Hedgehog signaling pathway, the mechanism of action of PF-5274857, and the rationale for its use in SHH-driven medulloblastoma.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug SHH SHH Ligand PTCH1 PTCH1 SHH->PTCH1 Binds SMO Smoothened (SMO) Target of PF-5274857 PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Activation & Translocation Target_Genes Target Gene Transcription (e.g., Gli1, PTCH1) GLI_active->Target_Genes Promotes PF5274857 PF-5274857 Hydrochloride PF5274857->SMO Blocks

Figure 1: Hedgehog Signaling Pathway and the Action of PF-5274857.

Therapeutic_Rationale cluster_disease SHH-Subgroup Medulloblastoma cluster_intervention Therapeutic Intervention Mutation Mutation in PTCH1 or SUFU Constitutive_SMO Constitutive SMO Activation Mutation->Constitutive_SMO Uncontrolled_Proliferation Uncontrolled Cell Proliferation & Tumor Growth Constitutive_SMO->Uncontrolled_Proliferation PF5274857 This compound SMO_Inhibition SMO Inhibition PF5274857->SMO_Inhibition SMO_Inhibition->Constitutive_SMO Blocks Pathway_Blockade Hedgehog Pathway Blockade SMO_Inhibition->Pathway_Blockade Therapeutic_Effect Tumor Growth Inhibition & Regression Pathway_Blockade->Therapeutic_Effect

Figure 2: Therapeutic Rationale for PF-5274857 in SHH Medulloblastoma.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Smoothened (SMO) Competitive Binding Assay

This assay determines the binding affinity of PF-5274857 to the SMO receptor by measuring its ability to displace a radiolabeled SMO antagonist.

Materials:

  • HEK293 cells overexpressing human Smoothened

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 250 mM Sucrose, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 25 mM MgCl2, 1 mM EDTA, 0.1% protease-free BSA)

  • Radiolabeled SMO antagonist (e.g., ³H-labeled SMO antagonist)

  • This compound serial dilutions

  • 96-well GF/B filter plates

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-SMO cells to ~90% confluency.

    • Harvest cells and resuspend in ice-cold membrane preparation buffer.

    • Homogenize the cell suspension and centrifuge to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a known protein concentration.

  • Binding Assay:

    • Pre-wet the 96-well filter plate with assay buffer.

    • To each well, add in the following order:

      • Assay buffer

      • Serial dilutions of PF-5274857 or vehicle control.

      • Radiolabeled SMO antagonist at a fixed concentration (e.g., 3 nM).

      • Membrane preparation (e.g., 40 µg total protein).

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration and Detection:

    • Stop the reaction by rapid vacuum filtration through the filter plate.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filter plate.

    • Add scintillation fluid to each well and incubate.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known unlabeled SMO antagonist) from total binding.

    • Plot the percentage of specific binding against the concentration of PF-5274857.

    • Determine the IC50 value (the concentration of PF-5274857 that displaces 50% of the radiolabeled ligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

GLI1 Luciferase Reporter Assay

This cell-based assay quantifies the inhibition of Hedgehog pathway activity by measuring the transcriptional activity of GLI1.

Materials:

  • Medulloblastoma cell line with an active Hedgehog pathway (e.g., DAOY, UW228) or a reporter cell line (e.g., NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter).[2][10][11]

  • Cell culture medium and supplements.

  • Gli-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid (for transient transfections).

  • Transfection reagent.

  • This compound serial dilutions.

  • Recombinant SHH ligand (if stimulating the pathway in reporter cells).

  • Dual-luciferase reporter assay system.

  • Luminometer.

Protocol:

  • Cell Seeding and Transfection (if applicable):

    • Seed cells in a 96-well white, clear-bottom plate.

    • If using transient transfection, co-transfect the cells with the Gli-responsive firefly luciferase reporter and the Renilla luciferase control plasmid according to the manufacturer's protocol. Allow cells to recover.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound or vehicle control.

    • If using a reporter cell line that requires stimulation, add recombinant SHH ligand to the appropriate wells.

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Add the Renilla luciferase substrate (stop and glo reagent) and measure the luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the concentration of PF-5274857.

    • Determine the IC50 value for the inhibition of Gli1 transcriptional activity.

In Vivo Efficacy in an Orthotopic Medulloblastoma Mouse Model

This protocol describes the establishment of an orthotopic medulloblastoma model in mice and the subsequent evaluation of this compound's efficacy.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Medulloblastoma cells (e.g., from a Ptch+/- mouse tumor or a human cell line like DAOY).[1]

  • Cell culture medium.

  • Anesthetic (e.g., ketamine/xylazine mixture).

  • Stereotactic apparatus.

  • Hamilton syringe with a fine-gauge needle.

  • This compound formulation for oral gavage.

  • Calipers for tumor measurement (if using subcutaneous model) or bioluminescence imaging system for orthotopic models (if cells are luciferase-tagged).

Protocol:

  • Orthotopic Tumor Implantation:

    • Anesthetize the mouse.

    • Secure the mouse in a stereotactic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using stereotactic coordinates for the cerebellum, drill a small burr hole in the skull.

    • Slowly inject a suspension of medulloblastoma cells (e.g., 1 x 10⁵ cells in 2-5 µL) into the cerebellum.[1]

    • Withdraw the needle slowly and suture the incision.

    • Allow the tumors to establish for a set period (e.g., 7-10 days).

  • Drug Treatment and Monitoring:

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., by oral gavage) or vehicle control daily at the desired dose(s).

    • Monitor tumor growth using bioluminescence imaging at regular intervals.

    • Monitor the health and body weight of the mice.

  • Endpoint and Analysis:

    • Continue treatment for a predetermined duration or until a humane endpoint is reached.

    • Euthanize the mice and harvest the brains.

    • Analyze the tumors for size, histology, and expression of biomarkers (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis, and Gli1 mRNA levels).

    • Perform survival analysis using Kaplan-Meier curves.

Experimental Workflow Visualization

The following diagram provides a general workflow for the preclinical evaluation of a compound like PF-5274857 in medulloblastoma research.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Conclusion Binding_Assay SMO Binding Assay (Determine Ki) Reporter_Assay GLI1 Luciferase Assay (Determine IC50) Binding_Assay->Reporter_Assay Cell_Viability Cell Viability/Apoptosis Assays (e.g., MTT, Caspase-Glo) Reporter_Assay->Cell_Viability PK_Studies Pharmacokinetic Studies (BBB Penetration, Oral Bioavailability) Cell_Viability->PK_Studies Efficacy_Model Orthotopic Medulloblastoma Mouse Model PK_Studies->Efficacy_Model Treatment Treatment with PF-5274857 vs. Vehicle Efficacy_Model->Treatment Monitoring Tumor Growth & Survival Monitoring Treatment->Monitoring Analysis Endpoint Analysis (Histology, Biomarkers) Monitoring->Analysis Data_Integration Integrate In Vitro & In Vivo Data Analysis->Data_Integration Conclusion Assess Therapeutic Potential Data_Integration->Conclusion

Figure 3: General Workflow for Preclinical Evaluation of PF-5274857.

Conclusion

This compound is a highly potent and selective Smoothened antagonist with excellent preclinical activity against Hedgehog-driven medulloblastoma models. Its favorable pharmacokinetic properties, including oral bioavailability and blood-brain barrier penetration, make it a compelling candidate for clinical investigation. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of PF-5274857 and other SMO inhibitors for the treatment of medulloblastoma and other cancers with aberrant Hedgehog signaling.

References

Unveiling the Target: A Technical Guide to the Biological Interactions of PF-5274857 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biological targets of PF-5274857 hydrochloride, a potent and selective antagonist of the Hedgehog (Hh) signaling pathway. This document provides a comprehensive overview of its mechanism of action, quantitative binding affinities, and the experimental methodologies used to elucidate its function.

Primary Biological Target: The Smoothened Receptor

This compound's primary biological target is the Smoothened (Smo) receptor , a key signal transducer in the Hedgehog signaling pathway.[1][2][3] Smo is a seven-transmembrane protein that, upon activation, initiates a downstream signaling cascade culminating in the activation of Gli transcription factors.[1][2] In many cancers, including medulloblastoma, aberrant activation of the Hedgehog pathway is a critical driver of tumorigenesis.[1]

PF-5274857 acts as a direct antagonist of Smo, binding to the receptor and preventing its activation.[1][2][3] This blockade effectively shuts down the oncogenic signaling of the Hh pathway.

Quantitative Analysis of Target Engagement

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its interaction with Smo and its downstream effects.

ParameterValueCell/SystemReference
Binding Affinity (Ki) 4.6 ± 1.1 nmol/LHuman Smoothened Receptor[1][2][3]
In Vitro IC50 (Gli1 Transcriptional Activity) 2.7 ± 1.4 nmol/LMurine Embryonic Fibroblasts (MEFs)[1][3]
In Vivo IC50 (Gli1 mRNA Inhibition) 8.9 ± 2.6 nmol/LPatched+/- Medulloblastoma Mouse Model[1][3]

Table 1: Quantitative Potency of this compound

Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the Hedgehog signaling pathway. The following diagram illustrates the canonical Hh pathway and the point of intervention by PF-5274857.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU Suppressor of Fused (SUFU) Smo->SUFU Inhibits Gli Gli (Inactive) SUFU->Gli Sequesters Gli_active Gli (Active) SUFU->Gli_active Releases Gli_nucleus Gli (Active) Gli_active->Gli_nucleus Translocates Target_Genes Target Gene Transcription (e.g., Gli1, Ptch1) Gli_nucleus->Target_Genes Activates PF5274857 PF-5274857 Hydrochloride PF5274857->Smo Antagonizes Smo_Binding_Assay prep Prepare Membranes from cells expressing Smoothened plate Add membranes to 96-well filter plate prep->plate add_ligand Add radiolabeled Smo antagonist (e.g., ³H-ligand) plate->add_ligand add_compound Add serial dilutions of PF-5274857 add_ligand->add_compound incubate Incubate to allow binding equilibrium add_compound->incubate wash Wash to remove unbound ligand incubate->wash measure Measure radioactivity (Scintillation counting) wash->measure analyze Analyze data to determine Ki measure->analyze Gli1_Assay seed_cells Seed cells with a Gli-responsive luciferase reporter construct add_compound Add serial dilutions of PF-5274857 seed_cells->add_compound stimulate Stimulate Hedgehog pathway (e.g., with Shh ligand) add_compound->stimulate incubate Incubate cells stimulate->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure analyze Analyze data to determine IC50 measure->analyze InVivo_Model implant Subcutaneously implant medulloblastoma cells into immunocompromised mice tumor_growth Allow tumors to reach a palpable size implant->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer PF-5274857 (e.g., oral gavage) or vehicle control randomize->treat measure Measure tumor volume periodically (e.g., with calipers) treat->measure euthanize Euthanize mice at study endpoint measure->euthanize analyze Analyze tumor growth inhibition euthanize->analyze

References

Methodological & Application

Application Notes and Protocols for PF-5274857 Hydrochloride: An In Vitro Analysis of a Potent Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

PF-5274857 hydrochloride is a potent and selective small molecule inhibitor of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] The Hedgehog pathway is a crucial signaling cascade involved in embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.[4][5][6] PF-5274857 exerts its inhibitory effect by binding to Smo, thereby blocking the downstream activation of Gli transcription factors and the subsequent expression of Hh target genes.[1][2][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound as a Smoothened antagonist.

Quantitative Data Summary

The inhibitory activity of PF-5274857 has been quantified in various in vitro assays. The following table summarizes key potency values.

ParameterValueCell Line/SystemReference
Ki (Smo Binding) 4.6 ± 1.1 nMHEK293 cells overexpressing human Smo[1][2]
IC50 (Smo Antagonism) 5.8 nMNot specified[1][3]
IC50 (Gli1 Transcriptional Activity) 2.7 ± 1.4 nMMouse Embryonic Fibroblast (MEF) cells[1][2]

Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the activity of the G protein-coupled receptor-like protein Smoothened (Smo). Upon ligand binding, this inhibition is relieved, allowing Smo to transduce the signal downstream. This leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which then translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, differentiation, and survival.[4][5][7] PF-5274857 acts as an antagonist at the level of Smo, preventing the downstream signaling cascade.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH Binds Smo Smoothened PTCH->Smo SUFU SUFU Smo->SUFU Inhibits Gli Gli SUFU->Gli Sequesters Gli_active Active Gli Gli->Gli_active Activation PF-5274857 PF-5274857 PF-5274857->Smo Inhibits Target_Genes Target Gene Expression Gli_active->Target_Genes Promotes

Figure 1: Simplified Hedgehog Signaling Pathway and the inhibitory action of PF-5274857.

Experimental Protocols

Gli1 Reporter Assay for Smoothened Antagonism

This assay quantitatively measures the ability of PF-5274857 to inhibit the transcriptional activity of Gli1, a downstream target of the Hedgehog pathway.

Materials:

  • Cell Line: Mouse Embryonic Fibroblast (MEF) cells or other suitable cells (e.g., Shh-LIGHT2 cells) stably or transiently transfected with a Gli-responsive luciferase reporter construct.

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions.

  • Hedgehog Pathway Agonist: Recombinant Sonic Hedgehog (Shh) or a small molecule Smoothened agonist (e.g., SAG).

  • Cell Culture Medium: DMEM or other appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Luciferase Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System).

  • 96-well or 384-well white, clear-bottom tissue culture plates.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the Gli-reporter cell line into 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of PF-5274857.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Pathway Activation:

    • Immediately after adding the compound, add the Hedgehog pathway agonist (e.g., Shh at a final concentration that elicits a submaximal response, or SAG at its EC50) to all wells except for the negative control wells.

    • The negative control wells should receive only the vehicle.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the normalized luminescence against the logarithm of the PF-5274857 concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).

Gli1_Reporter_Assay_Workflow cluster_workflow Gli1 Reporter Assay Workflow start Start seed_cells Seed Gli-Reporter Cells in 96-well Plate start->seed_cells adhere Incubate Overnight seed_cells->adhere add_compound Add Serial Dilutions of PF-5274857 adhere->add_compound add_agonist Add Hedgehog Pathway Agonist (e.g., Shh or SAG) add_compound->add_agonist incubate_treatment Incubate for 24-48 Hours add_agonist->incubate_treatment add_luciferase Add Luciferase Reagent incubate_treatment->add_luciferase read_luminescence Measure Luminescence add_luciferase->read_luminescence analyze_data Data Analysis: Calculate IC50 read_luminescence->analyze_data end_node End analyze_data->end_node

Figure 2: Experimental workflow for the Gli1 Reporter Assay.
Cell Proliferation Assay in Hedgehog-Dependent Cancer Cells

This assay assesses the functional consequence of Hedgehog pathway inhibition by PF-5274857 on the proliferation of cancer cell lines with aberrant Hedgehog signaling.

Materials:

  • Cell Line: A cancer cell line with a constitutively active Hedgehog pathway (e.g., Daoy medulloblastoma cells, U87-MG or T98G glioblastoma cells).[8][9]

  • This compound: Prepare a stock solution in DMSO and make serial dilutions.

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Cell Viability Reagent: (e.g., MTT, AlamarBlue, or CellTiter-Glo®).

  • 96-well tissue culture plates.

  • Spectrophotometer or Fluorometer.

Protocol:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the existing medium with the medium containing the different concentrations of the compound.

    • Include a vehicle control.

  • Incubation: Incubate the plates for a period of 48-72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Add the chosen cell viability reagent to each well according to the manufacturer's protocol.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the PF-5274857 concentration.

    • Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value using a non-linear regression analysis.

Disclaimer: These protocols are intended for research use only by trained professionals. Appropriate safety precautions should be taken when handling all chemical and biological materials. It is recommended to optimize assay conditions for specific cell lines and experimental setups.

References

Application Notes and Protocols for PF-5274857 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5274857 is a potent, selective, and orally bioavailable antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] By binding to Smo, PF-5274857 effectively blocks the activation of the pathway, leading to the inhibition of downstream Gli transcription factors and the suppression of Hh target gene expression.[1][4] Aberrant activation of the Hh pathway is a known driver in various malignancies, including medulloblastoma and basal cell carcinoma. PF-5274857 has demonstrated the ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain tumors and metastases driven by the Hh pathway.[1][3] These application notes provide detailed protocols for the use of PF-5274857 hydrochloride in cell culture, including recommended concentrations, stock solution preparation, and methods to assess its biological activity and cytotoxicity.

Data Presentation

Physicochemical Properties

The fundamental properties of this compound are summarized below. This information is critical for accurate stock solution preparation and experimental design.

PropertyValueCitations
Molecular Formula C₂₀H₂₅ClN₄O₃S·HCl[2][4]
Molecular Weight 473.42 g/mol [2][4]
CAS Number 1613439-62-5[2]
Appearance Solid[5]
Purity ≥98%[2]
Solubility (Water) Up to 100 mM (~47.34 mg/mL)[2][4]
Solubility (DMSO) Up to 100 mM (~47.34 mg/mL)[2]
Storage Desiccate at room temperature or -20°C[2][6]
Biological Activity

PF-5274857 is a high-affinity ligand for the Smo receptor, demonstrating potent inhibition of the Hedgehog signaling pathway both in vitro and in vivo.

ParameterValueSystem / AssayCitations
Kᵢ (Smoothened Receptor) 4.6 ± 1.1 nMRadioligand binding assay[1][4][6]
IC₅₀ (Hedgehog Signaling) 5.8 nMIn vitro Hedgehog pathway inhibition[3][7]
IC₅₀ (Gli1 Transcriptional Activity) 2.7 ± 1.4 nMShh-induced Gli1 expression in cells[1][4][6]
IC₅₀ (In Vivo) 8.9 ± 2.6 nMMouse model of medulloblastoma[1]

Signaling Pathway and Experimental Workflow

Hedgehog_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo SUFU_Gli SUFU-Gli Complex Smo->SUFU_Gli inhibits degradation Gli_act Gli (Active) SUFU_Gli->Gli_act releases TargetGenes Target Genes (e.g., Gli1, PTCH1) Gli_act->TargetGenes activates transcription Hh_ligand Hedgehog Ligand (e.g., Shh) Hh_ligand->PTCH1 binds PF5274857 PF-5274857 PF5274857->Smo inhibits

Caption: The Hedgehog signaling pathway and mechanism of action for PF-5274857.

Experimental_Workflow prep 1. Prepare PF-5274857 Stock Solution (e.g., 10 mM in DMSO) treat 3. Treat Cells (Dose-response with PF-5274857) prep->treat culture 2. Culture Cells (e.g., to 70-80% confluency) culture->treat incubate 4. Incubate (e.g., 24-72 hours) treat->incubate assay 5. Perform Downstream Assays incubate->assay viability Cell Viability Assay (e.g., MTT, MTS) assay->viability qpcr Gene Expression Analysis (qPCR for Gli1) assay->qpcr western Protein Analysis (Western Blot for Gli) assay->western

Caption: General experimental workflow for cell-based assays using PF-5274857.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes how to prepare a concentrated stock solution of this compound, which can be serially diluted to working concentrations.

Materials:

  • This compound (MW: 473.42 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate Amount: To prepare a 10 mM stock solution, weigh out 4.73 mg of this compound.

    • Calculation: 10 mmol/L * 0.001 L * 473.42 g/mol = 0.00473 g = 4.73 mg

  • Dissolution: Add 1 mL of sterile DMSO to the vial containing the compound.

  • Mix: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may assist if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. The solution is stable for at least one month at -20°C.[6]

Protocol 2: Determining Cytotoxicity and Effective Concentration Range

Since the optimal concentration of PF-5274857 can vary between cell lines, it is crucial to first perform a dose-response experiment to determine both its cytotoxicity (CC₅₀) and its effective concentration for pathway inhibition (EC₅₀). A colorimetric assay such as MTT or MTS is recommended for determining cell viability.

Materials:

  • Cells of interest, plated in a 96-well plate

  • Complete cell culture medium

  • PF-5274857 stock solution (10 mM)

  • Phosphate-buffered saline (PBS)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay, e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilution: Prepare serial dilutions of PF-5274857 in complete culture medium. A wide range is recommended for the initial experiment (e.g., 0.1 nM to 50 µM).

    • Note: The final DMSO concentration in the medium should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity. Include a "vehicle control" with DMSO only.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of PF-5274857. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for a period relevant to your experimental endpoint (e.g., 48-72 hours).

  • Viability Assay (MTS Example):

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability (%) against the log concentration of PF-5274857.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the CC₅₀ (concentration that reduces viability by 50%).

    • For subsequent functional assays, use concentrations well below the determined CC₅₀. Based on published data, concentrations in the low nanomolar range (1-100 nM) are expected to be effective for pathway inhibition without significant cytotoxicity.[1][4]

Protocol 3: Hedgehog Pathway Activity Assay (Gli1 mRNA Expression)

A primary and direct method to confirm the biological activity of PF-5274857 is to measure the downregulation of the Hh target gene, Gli1.[1] This is typically done using quantitative real-time PCR (qPCR).

Materials:

  • Cells cultured in 6-well plates and treated with PF-5274857 (effective, non-toxic concentrations) and controls.

  • Optional: Hh pathway agonist (e.g., Shh ligand or SAG) to induce pathway activation.

  • RNA extraction kit (e.g., TRIzol or column-based kit).

  • cDNA synthesis kit (reverse transcriptase).

  • qPCR master mix (e.g., SYBR Green).

  • Primers for Gli1 and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Procedure:

  • Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with PF-5274857 at selected concentrations (e.g., 0 nM, 1 nM, 10 nM, 100 nM) for 24-48 hours. If the cell line has low basal Hh activity, co-treatment with an Hh agonist may be necessary.

  • RNA Extraction: Lyse the cells directly in the wells and extract total RNA according to the manufacturer's protocol of your chosen kit.[5] Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[5]

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.[5]

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end to verify the specificity of the PCR product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for Gli1 and the housekeeping gene in all samples.

    • Calculate the relative expression of Gli1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.

    • A significant, dose-dependent decrease in Gli1 mRNA levels in PF-5274857-treated cells confirms its inhibitory activity on the Hedgehog pathway.

References

Preparing PF-5274857 Hydrochloride Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5274857 hydrochloride is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development of various cancers, including medulloblastoma. This compound has demonstrated significant anti-tumor activity in preclinical models, making it a valuable tool for research and a potential therapeutic candidate. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in key in vitro and in vivo assays to study the Hedgehog signaling pathway.

Chemical and Biological Properties

A summary of the key chemical and biological properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₅ClN₄O₃S·HCl[1]
Molecular Weight 473.42 g/mol [1]
Mechanism of Action Smoothened (Smo) receptor antagonist[1]
Binding Affinity (Ki) 4.6 ± 1.1 nM[1]
In vitro IC₅₀ (Gli1 transcription) 2.7 ± 1.4 nM[1]
In vivo IC₅₀ (Medulloblastoma model) 8.9 ± 2.6 nM[1]

Signaling Pathway

This compound acts by inhibiting the Smoothened receptor, which is a central transducer of the Hedgehog signaling pathway. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention for PF-5274857.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Genes (e.g., Gli1, Ptch1) GLI_active->Target_Genes Transcription Shh Shh Ligand Shh->PTCH1 Binds PF5274857 PF-5274857 PF5274857->SMO Inhibits cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Stock Prepare Stock Solution Viability Cell Viability Assay (IC50 Determination) Stock->Viability Target Target Engagement (qPCR for Gli1, Ptch1) Stock->Target Model Medulloblastoma Allograft Model Viability->Model Protein Protein Expression (Western Blot for Gli1) Target->Protein Efficacy Efficacy Study (Tumor Growth Inhibition) Model->Efficacy PD Pharmacodynamics (Gli1 expression in tumors) Efficacy->PD

References

Application Notes and Protocols: PF-5274857 Hydrochloride in a Gli-Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing PF-5274857 hydrochloride in a Gli-luciferase reporter assay to quantify the inhibition of the Hedgehog (Hh) signaling pathway. PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hh pathway.[1][2][3]

Introduction

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is implicated in the progression of various cancers when aberrantly activated.[4][5] The transmembrane protein Smoothened (Smo) is a central component of this pathway.[2][4] In the absence of a Hedgehog ligand, the Patched (Ptch) receptor inhibits Smo, leading to the proteolytic cleavage of Gli transcription factors. Upon binding of a Hedgehog ligand, such as Sonic Hedgehog (Shh), to Ptch, this inhibition is relieved, allowing Smo to activate the Gli transcription factors, which then translocate to the nucleus and induce the expression of target genes, including Gli1 and Ptch1.[1][5]

PF-5274857 is a small molecule inhibitor that directly binds to Smo, preventing its activation and consequently blocking the downstream signaling cascade.[2] The Gli-luciferase reporter assay is a robust method to assess the activity of the Hh pathway. In this assay, cells are engineered to express the firefly luciferase gene under the control of a Gli-responsive promoter. Activation of the Hh pathway leads to the expression of luciferase, and the resulting luminescence can be quantified to measure pathway activity. PF-5274857 is expected to decrease the luminescence in a dose-dependent manner in the presence of an Hh pathway agonist like Shh.

Data Presentation

The following table summarizes the quantitative data for this compound.

ParameterValueCell Line/SystemReference
IC50 (Hh signaling) 5.8 nMNot Specified[1][3]
Ki (Smo binding) 4.6 nMNot Specified[1][2][3]
IC50 (Shh-induced Gli1 activity) 2.7 nMMouse Embryonic Fibroblasts (MEFs)[1][2]
In vivo IC50 (Gli1 inhibition) 8.9 nMMouse model of medulloblastoma[2]

Signaling Pathway Diagram

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibition Inhibition by PF-5274857 Ptch1_off Ptch1 Smo_off Smoothened (Smo) (Inactive) Ptch1_off->Smo_off Inhibition Sufu_Gli Sufu-Gli Complex Gli_R Gli-Repressor Sufu_Gli->Gli_R Proteolytic Cleavage Target Genes\n(Transcription OFF) Target Genes (Transcription OFF) Gli_R->Target Genes\n(Transcription OFF) Shh Sonic Hedgehog (Shh) Ptch1_on Ptch1 Shh->Ptch1_on Smo_on Smoothened (Smo) (Active) Ptch1_on->Smo_on Inhibition Relieved Gli_A Gli-Activator Smo_on->Gli_A Activation Target Genes\n(Transcription ON) Target Genes (Transcription ON) Gli_A->Target Genes\n(Transcription ON) Nuclear Translocation PF5274857 PF-5274857 Smo_inhibited Smoothened (Smo) (Inactive) PF5274857->Smo_inhibited Inhibition

Caption: Hedgehog signaling pathway activation, inactivation, and inhibition by PF-5274857.

Experimental Protocols

Gli-Luciferase Reporter Assay Protocol

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.

Materials:

  • Shh-LIGHT2 cells (or other suitable cell line stably expressing a Gli-responsive luciferase reporter)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound

  • Recombinant mouse Sonic Hedgehog (Shh)

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • Bright-Glo™ Luciferase Assay System

  • White, opaque 384-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and resuspend cells in fresh media.

    • Seed the cells into a white, opaque 384-well plate at a density of 10,000 cells per well in a volume of 40 µL.

    • Incubate the plate overnight at 37°C and 5% CO2.[1]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of PF-5274857 to final concentrations ranging from 50 pM to 3 µM.[1] Prepare a vehicle control (DMSO only).

    • Add the diluted PF-5274857 or vehicle control to the appropriate wells.

  • Pathway Activation:

    • Prepare a solution of recombinant mouse Sonic Hedgehog (Shh) in cell culture media.

    • Add Shh to all wells (except for the negative control wells) to a final concentration of 2 µg/mL.[1]

    • The final volume in each well should be consistent.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C and 5% CO2.[1]

  • Luciferase Assay:

    • Equilibrate the Bright-Glo™ Luciferase Assay reagent to room temperature.

    • Add 25 µL of the Bright-Glo™ reagent to each well.[1]

    • Incubate the plate at room temperature for 5 minutes to allow for cell lysis and signal stabilization.[1]

    • Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the background luminescence (wells with no cells).

  • Normalize the data by setting the luminescence of the vehicle-treated, Shh-stimulated cells as 100% activity and the luminescence of the unstimulated cells as 0% activity.

  • Plot the normalized luminescence against the logarithm of the PF-5274857 concentration.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Experimental Workflow Diagram

Gli_Luciferase_Assay_Workflow start Start seed_cells Seed Shh-LIGHT2 cells in a 384-well plate (10,000 cells/well) start->seed_cells incubate_overnight Incubate overnight at 37°C, 5% CO2 seed_cells->incubate_overnight add_compound Add serial dilutions of PF-5274857 (50 pM to 3 µM) incubate_overnight->add_compound add_shh Add Sonic Hedgehog (Shh) (2 µg/mL) to activate the pathway add_compound->add_shh incubate_48h Incubate for 48 hours at 37°C, 5% CO2 add_shh->incubate_48h add_luciferase_reagent Add Bright-Glo™ Luciferase Assay Reagent (25 µL/well) incubate_48h->add_luciferase_reagent incubate_5min Incubate for 5 minutes at room temperature add_luciferase_reagent->incubate_5min read_luminescence Measure luminescence with a luminometer incubate_5min->read_luminescence analyze_data Analyze data and calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the Gli-luciferase reporter assay with PF-5274857.

Conclusion

The Gli-luciferase reporter assay is a highly effective method for characterizing the inhibitory activity of compounds targeting the Hedgehog signaling pathway. This compound demonstrates potent, low nanomolar inhibition of Smoothened in this assay, consistent with its mechanism of action. This protocol provides a robust framework for researchers to investigate the efficacy of PF-5274857 and other potential Smoothened inhibitors in a cell-based context.

References

Application Notes and Protocols: PF-5274857 Hydrochloride for Inhibiting Cancer Stem Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5274857 hydrochloride is a potent and selective antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Dysregulation of the Hh pathway is implicated in the survival and proliferation of cancer stem cells (CSCs) across various malignancies, including medulloblastoma.[4][5] CSCs are a subpopulation of tumor cells with self-renewal capabilities that are often resistant to conventional therapies, leading to tumor recurrence and metastasis. By inhibiting SMO, PF-5274857 effectively blocks the Hh signaling cascade, leading to the downregulation of downstream target genes such as GLI1, GLI2, PTCH1, and PTCH2, thereby suppressing cancer stem cell growth and proliferation.[1][2] Notably, PF-5274857 has demonstrated the ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of brain tumors where the Hh pathway is activated.[1][2]

These application notes provide a comprehensive overview of the use of this compound for the in vitro and in vivo inhibition of cancer stem cell growth, complete with detailed experimental protocols and data presentation.

Data Presentation

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueCell/Model SystemReference
Binding Affinity (Ki) to human SMO 4.6 ± 1.1 nmol/LCell-free ligand-displacement assay[2]
IC50 for SMO Binding 5.8 ± 1.4 nmol/LHuman SMO (amino acids 181-787)[2]
IC50 for Gli1 Transcriptional Activity 2.7 ± 1.4 nmol/LMouse Embryonic Fibroblast (MEF) cells[1][2]
In Vivo IC50 8.9 ± 2.6 nmol/LMouse model of medulloblastoma[1][2]

Table 2: In Vivo Tumor Growth Inhibition (TGI) in a Medulloblastoma Allograft Mouse Model

Dose of PF-5274857TGI (%) on Day 6P-valueReference
1 mg/kg39% ± 8%0.4[2]
5 mg/kg80% ± 34%0.1[2]
10 mg/kg119% ± 24%0.003[2]
30 mg/kg133% ± 32%0.002[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

Caption: Hedgehog signaling pathway and the inhibitory action of PF-5274857.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Cancer Cell Lines (e.g., Medulloblastoma) B Treatment with This compound A->B C Cell Viability Assay (MTS/MTT) B->C D Sphere Formation Assay B->D E Western Blot / qPCR (Hh pathway proteins/genes) B->E C_result Determine IC50 C->C_result D_result Assess Self-Renewal D->D_result E_result Confirm Target Engagement E->E_result F Xenograft Mouse Model (e.g., Medulloblastoma) G Oral Administration of This compound F->G H Monitor Tumor Growth G->H I Immunohistochemistry / qPCR of Tumor Tissue H->I H_result Evaluate TGI H->H_result I_result Confirm In Vivo Target Modulation I->I_result

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol determines the effect of PF-5274857 on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., medulloblastoma cell lines like DAOY or D283 Med)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of PF-5274857 in complete growth medium. Ensure the final DMSO concentration is below 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO only).

    • Incubate for 48-72 hours.

  • Viability Assessment:

    • For MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

    • For MTT Assay: Add 10 µL of MTT reagent to each well. Incubate for 1-4 hours at 37°C. Then, add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the absorbance values to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Sphere Formation Assay

This assay assesses the effect of PF-5274857 on the self-renewal capacity of cancer stem cells.

Materials:

  • Cancer cell line or primary tumor cells

  • Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • This compound (dissolved in DMSO)

  • Ultra-low attachment 6-well or 96-well plates

  • Trypsin-EDTA

  • Accutase (for sphere dissociation)

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension from the cancer cell line or primary tumor tissue.

  • Cell Seeding:

    • Resuspend the cells in sphere-forming medium.

    • Seed the cells at a low density (e.g., 1,000 - 5,000 cells/mL) in ultra-low attachment plates.

  • Compound Treatment:

    • Add PF-5274857 at various concentrations to the wells. Include a vehicle control.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days.

  • Sphere Counting and Analysis:

    • Count the number of spheres (typically >50 µm in diameter) in each well using a microscope.

    • Calculate the Sphere Formation Efficiency (SFE) as: (Number of spheres formed / Number of cells seeded) x 100%.

    • To assess self-renewal over passages, collect the spheres, dissociate them into single cells using Accutase, and re-plate them under the same conditions.

Protocol 3: Western Blot for Hedgehog Pathway Proteins

This protocol is for detecting the expression levels of SMO, SUFU, and GLI1 proteins.

Materials:

  • Treated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-SMO, anti-SUFU, anti-GLI1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse the treated cells with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to the loading control.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Hedgehog Target Genes

This protocol measures the mRNA expression of Hedgehog pathway target genes.

Materials:

  • Treated cancer cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from treated cells.

    • Synthesize cDNA from 1 µg of total RNA.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and then to the vehicle-treated control.

Protocol 5: In Vivo Xenograft Study

This protocol evaluates the in vivo efficacy of PF-5274857 in a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cancer cell line (e.g., medulloblastoma)

  • This compound formulated for oral administration (e.g., in 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously or orthotopically implant cancer cells into the mice.

  • Treatment:

    • Once tumors are established (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer PF-5274857 or vehicle control orally at the desired doses and schedule.

  • Tumor Monitoring:

    • Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

    • Monitor the body weight and overall health of the mice.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumor tissue can be used for immunohistochemistry or qPCR to analyze the expression of Hh pathway markers.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Perform statistical analysis to determine the significance of the observed effects.

Conclusion

This compound is a valuable research tool for investigating the role of the Hedgehog signaling pathway in cancer stem cell biology. The protocols provided herein offer a framework for assessing its efficacy and mechanism of action in both in vitro and in vivo models. These studies will contribute to a better understanding of its therapeutic potential for treating cancers driven by an activated Hedgehog pathway.

References

Application Notes and Protocols for Western Blot Analysis of PF-5274857 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5274857 hydrochloride is a potent and selective antagonist of Smoothened (Smo), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention. This compound binds to Smo, inhibiting its function and subsequently downregulating the entire Hh cascade. This leads to the suppression of downstream effector proteins, most notably the Gli family of transcription factors.

Western blot analysis is an essential technique to elucidate the molecular effects of this compound on the Hh pathway. This method allows for the sensitive and specific quantification of key protein markers, providing insights into the compound's mechanism of action and its efficacy in downregulating pathway activity. The primary protein targets for analysis following this compound treatment are Smoothened (Smo), Patched1 (Ptch1), and the downstream transcription factor Gli1.

Principle of the Assay

Western blotting enables the detection and quantification of specific proteins within a complex mixture, such as a cell lysate. The procedure involves several key steps:

  • Sample Preparation: Cells or tissues are treated with various concentrations of this compound. Following treatment, cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.

  • Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is treated with a blocking agent to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (Smo, Ptch1, Gli1), followed by incubation with a labeled secondary antibody that binds to the primary antibody.

  • Detection: The signal from the labeled secondary antibody is detected, typically through chemiluminescence or fluorescence.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative change in protein expression.

Data Presentation

The following table summarizes the inhibitory concentrations of this compound on key components and readouts of the Hedgehog signaling pathway. This data is crucial for designing experiments and interpreting the results of Western blot analysis.

ParameterValueCell Line/SystemReference
Smo Binding Affinity (Ki) 4.6 ± 1.1 nmol/LN/A[1]
Gli1 Transcriptional Activity (IC50) 2.7 ± 1.4 nmol/LCells[1]
in vivo Antitumor Activity (IC50) 8.9 ± 2.6 nmol/LMouse model of medulloblastoma[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using the DOT language.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand Ptch1 Ptch1 Hh Ligand->Ptch1 Binds Smo Smo Ptch1->Smo Inhibits Gli_complex Gli Complex Smo->Gli_complex Activates SUFU SUFU SUFU->Gli_complex Inhibits GliA Gli (Active) Gli_complex->GliA Release & Activation Target_Genes Target Gene Expression (e.g., Ptch1, Gli1) GliA->Target_Genes Promotes Transcription PF-5274857 PF-5274857 PF-5274857->Smo Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of PF-5274857.

Western_Blot_Workflow A 1. Cell Culture & Treatment (with this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking (e.g., 5% non-fat milk) E->F G 7. Primary Antibody Incubation (anti-Smo, anti-Ptch1, anti-Gli1) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Image Acquisition & Analysis I->J

Caption: Experimental workflow for Western blot analysis.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Appropriate cell line with an active Hedgehog pathway (e.g., medulloblastoma cell lines like Daoy or Ptch+/- mouse embryonic fibroblasts).

  • This compound: Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.

  • Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford protein assay kit.

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels of an appropriate percentage to resolve the target proteins.

  • Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.

  • Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-Smoothened (anti-Smo)

    • Rabbit anti-Patched1 (anti-Ptch1)

    • Rabbit anti-Gli1

    • Mouse anti-GAPDH or Rabbit anti-β-actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) detection reagent.

  • Wash Buffer: TBST.

Detailed Methodology
  • Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).

  • Protein Extraction: a. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. c. Incubate the lysates on ice for 30 minutes with periodic vortexing. d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the soluble protein.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

  • SDS-PAGE: a. Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. c. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane in TBST.

  • Blocking: a. Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Primary Antibody Incubation: a. Dilute the primary antibodies (anti-Smo, anti-Ptch1, anti-Gli1, and loading control) in blocking buffer at the manufacturer's recommended dilution. b. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: a. Wash the membrane three times for 10 minutes each with TBST. b. Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. c. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Detection: a. Wash the membrane three times for 10 minutes each with TBST. b. Prepare the ECL substrate according to the manufacturer's instructions. c. Incubate the membrane with the ECL substrate for the recommended time.

  • Image Acquisition and Analysis: a. Capture the chemiluminescent signal using a digital imaging system or X-ray film. b. Quantify the band intensities using image analysis software. c. Normalize the intensity of the target protein bands to the intensity of the corresponding loading control bands. d. Calculate the fold change in protein expression relative to the vehicle-treated control.

Troubleshooting

ProblemPossible CauseSolution
No or Weak Signal Inactive antibodyUse a new or different lot of antibody.
Insufficient protein loadedIncrease the amount of protein loaded per well.
Inefficient protein transferConfirm transfer efficiency by staining the membrane with Ponceau S.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highOptimize antibody dilutions.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Antibody cross-reactivityUse a more specific antibody; try a different antibody clone.
Protein degradationUse fresh protease inhibitors in the lysis buffer.

By following these detailed application notes and protocols, researchers can effectively utilize Western blot analysis to investigate the impact of this compound on the Hedgehog signaling pathway, thereby advancing our understanding of its therapeutic potential.

References

Application Notes and Protocols for PF-5274857 Hydrochloride in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

PF-5274857 hydrochloride is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is a known driver in several cancers, most notably medulloblastoma.[1] PF-5274857 binds to Smo with a high affinity, leading to the inhibition of the downstream transcriptional activator Gli1 and subsequent suppression of tumor growth.[1] Preclinical studies have demonstrated its efficacy as a single agent in medulloblastoma models, where it has been shown to penetrate the blood-brain barrier and improve survival rates in animal models.[1]

The combination of targeted therapies like PF-5274857 with traditional cytotoxic chemotherapy agents is a promising strategy to enhance anti-tumor efficacy and overcome potential resistance mechanisms. While specific data on PF-5274857 in combination with other agents is limited, studies with other Smoothened inhibitors, such as vismodegib, have shown synergistic effects when combined with agents like cisplatin in medulloblastoma models.[2][3] These findings provide a strong rationale for investigating PF-5274857 in similar combination regimens.

These application notes provide a summary of the preclinical data for PF-5274857 as a single agent and a generalized protocol for evaluating its synergistic potential with a standard chemotherapeutic agent, using cisplatin as an example, based on protocols established for similar Smoothened inhibitors.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of Single-Agent PF-5274857
ParameterValueCell/Model SystemReference
Binding Affinity (Ki) 4.6 ± 1.1 nmol/LSmoothened Receptor[1]
Gli1 IC50 (in vitro) 2.7 ± 1.4 nmol/LMedulloblastoma Cells[1]
Antitumor Activity IC50 (in vivo) 8.9 ± 2.6 nmol/LMouse Model of Medulloblastoma[1]
Table 2: Representative In Vitro Synergistic Effects of a Smoothened Inhibitor (Vismodegib) with Cisplatin in Medulloblastoma Cell Lines
Cell LineTreatmentCell Viability (% of Control)Combination Index (CI)Reference
DAOY (SHH Subgroup) Vismodegib (5 µM)80%-[2][3]
Cisplatin (2 µM)75%-[2][3]
Vismodegib (5 µM) + Cisplatin (2 µM)45%< 1 (Synergistic)[2][3]
ONS-76 (SHH Subgroup) Vismodegib (5 µM)78%-[2][3]
Cisplatin (2 µM)72%-[2][3]
Vismodegib (5 µM) + Cisplatin (2 µM)40%< 1 (Synergistic)[2][3]

Note: The data in Table 2 is illustrative of the synergistic potential of Smoothened inhibitors and is based on studies with vismodegib. Similar experiments would be required to determine the specific synergistic effects of PF-5274857.

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) PF-5274857 PF-5274857 PF-5274857->SMO Inhibits Target Gene Transcription Target Gene Transcription GLI (Active)->Target Gene Transcription Promotes

Caption: The Hedgehog signaling pathway and the inhibitory action of PF-5274857 on the Smoothened (SMO) receptor.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Single Agent Treatment Single Agent Treatment Cell Culture->Single Agent Treatment Combination Treatment Combination Treatment Cell Culture->Combination Treatment Viability Assay Viability Assay Single Agent Treatment->Viability Assay Combination Treatment->Viability Assay Synergy Analysis Synergy Analysis Viability Assay->Synergy Analysis Xenograft Model Xenograft Model Treatment Groups Treatment Groups Xenograft Model->Treatment Groups Tumor Measurement Tumor Measurement Treatment Groups->Tumor Measurement Survival Analysis Survival Analysis Treatment Groups->Survival Analysis

Caption: A generalized experimental workflow for evaluating the combination of PF-5274857 with a chemotherapy agent.

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the effect of this compound, cisplatin, and their combination on the viability of medulloblastoma cells.

Materials:

  • Medulloblastoma cell lines (e.g., DAOY, ONS-76)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in saline)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed medulloblastoma cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of PF-5274857 and cisplatin in complete growth medium.

  • Treat the cells with:

    • Vehicle control (DMSO and saline)

    • PF-5274857 alone at various concentrations

    • Cisplatin alone at various concentrations

    • A combination of PF-5274857 and cisplatin at various concentrations (a fixed-ratio or checkerboard matrix design can be used).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a luminometer to determine the number of viable cells.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Analyze the data using software such as CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound in combination with cisplatin in a medulloblastoma xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Medulloblastoma cells (e.g., DAOY)

  • Matrigel

  • This compound (formulated for oral gavage)

  • Cisplatin (formulated for intraperitoneal injection)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously implant 5 x 10^6 medulloblastoma cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):

    • Vehicle control (oral gavage and intraperitoneal injection)

    • PF-5274857 alone (e.g., 10 mg/kg, daily oral gavage)

    • Cisplatin alone (e.g., 2 mg/kg, weekly intraperitoneal injection)

    • PF-5274857 and cisplatin combination.

  • Treat the mice for a predetermined period (e.g., 21-28 days).

  • Measure tumor volume with calipers twice a week and calculate using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for pathway markers).

  • For survival studies, monitor the mice until they meet predefined endpoint criteria (e.g., tumor volume > 1500 mm³ or signs of morbidity).

  • Analyze the tumor growth data and survival data using appropriate statistical methods (e.g., ANOVA for tumor growth, Kaplan-Meier analysis for survival).

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental goals. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols: PF-5274857 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5274857 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of several human cancers, most notably medulloblastoma and basal cell carcinoma. By binding to SMO, this compound effectively blocks the downstream signaling cascade that leads to the activation of GLI transcription factors, thereby inhibiting the expression of Hh target genes involved in cell proliferation and survival. These notes provide an overview of cell lines sensitive to this compound, its mechanism of action, and detailed protocols for its use in in vitro studies.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound exerts its anti-tumor activity by disrupting the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits the activity of the G-protein-coupled receptor Smoothened (SMO). Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to transduce the signal, ultimately leading to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of genes that promote cell growth, proliferation, and survival. This compound is a novel SMO antagonist that specifically binds to SMO with a high affinity, preventing its activation and thereby blocking the entire downstream signaling cascade.[1]

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH PTCH Hedgehog Ligand->PTCH Binds SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Complex SUFU->GLI Inhibits GLI_act Activated GLI GLI->GLI_act Activation PF-5274857 PF-5274857 hydrochloride PF-5274857->SMO Inhibits TargetGenes Target Gene Transcription (Proliferation, Survival) GLI_act->TargetGenes Promotes

Caption: Hedgehog Signaling Pathway and the inhibitory action of this compound.

Cell Lines Sensitive to this compound

This compound has demonstrated potent activity in preclinical models of medulloblastoma, particularly those with a dependency on the Hedgehog signaling pathway. While specific cell viability IC50 data for this compound is not widely published, its efficacy can be inferred from its potent inhibition of the downstream effector, GLI1, and the sensitivity of certain cell lines to other SMO inhibitors.

Parameter Value Cell Context Reference
GLI1 Transcriptional Activity IC50 2.7 ± 1.4 nmol/LIn cells[1]
In Vivo IC50 8.9 ± 2.6 nmol/LMouse model of medulloblastoma[1]

Potentially Sensitive Medulloblastoma Cell Lines:

Based on their known sensitivity to other SMO inhibitors like vismodegib and sonidegib, the following cell lines are predicted to be sensitive to this compound. Researchers are encouraged to determine the specific IC50 values for their experimental system.

  • DAOY: A commonly used cell line derived from a desmoplastic medulloblastoma, known to have an activated Hedgehog pathway.

  • MB11: A human medulloblastoma cell line.

  • Med1: A mouse medulloblastoma cell line derived from a Ptch+/-; p53-/- tumor.

  • SMB21: A murine Sonic Hedgehog (SHH)-driven medulloblastoma cell line.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in cell-based assays. It is recommended to optimize conditions for each specific cell line and experimental setup.

Cell Culture and Maintenance of Medulloblastoma Cell Lines (e.g., DAOY)

Materials:

  • DAOY cell line

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture DAOY cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells when they reach 80-90% confluency. To passage, wash the cells with PBS, add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the cytotoxic effects of this compound on medulloblastoma cell lines.

Materials:

  • DAOY cells (or other sensitive cell lines)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed DAOY cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.1% to avoid solvent toxicity.

  • Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Incubation cluster_assay Viability Assay cluster_analysis Data Analysis A Seed Medulloblastoma Cells (e.g., DAOY) in 96-well plate C Treat Cells with Compound (and controls) A->C B Prepare Serial Dilutions of This compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add Solubilization Solution F->G H Read Absorbance (570 nm) G->H I Calculate % Viability and Determine IC50 H->I

Caption: General experimental workflow for determining the IC50 of this compound.

Conclusion

This compound is a valuable research tool for studying the role of the Hedgehog signaling pathway in cancer. Its high potency and selectivity for SMO make it an ideal candidate for in vitro and in vivo studies investigating Hh-dependent malignancies. The provided protocols offer a starting point for researchers to explore the efficacy of this compound in relevant cancer cell line models.

References

Application Notes and Protocols for Long-Term Storage and Stability of PF-5274857 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By inhibiting Smo, PF-5274857 effectively blocks the transcriptional activity of the downstream effector Gli1, making it a valuable tool for research in oncology and developmental biology.[1] Ensuring the long-term stability and integrity of PF-5274857 hydrochloride is critical for obtaining reliable and reproducible experimental results.

This document provides detailed application notes and protocols for the long-term storage and stability assessment of this compound. It includes recommended storage conditions, protocols for forced degradation studies, a stability-indicating analytical method, and a workflow for handling out-of-specification results.

Signaling Pathway of PF-5274857

PF-5274857 targets the Hedgehog signaling pathway, which plays a crucial role in embryonic development and can be aberrantly activated in various cancers.[2][3] In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor alleviates its inhibition of Smoothened (Smo).[4][5] This allows Smo to transduce a signal that ultimately leads to the activation and nuclear translocation of the Gli family of transcription factors, which then induce the expression of target genes.[4][6] PF-5274857 acts as an antagonist to Smo, thereby preventing the downstream activation of Gli1 and subsequent gene transcription.[1]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH Binds SMO Smoothened (Smo) PTCH->SMO Gli Complex Gli Complex SMO->Gli Complex Activates SUFU SUFU Gli Active Active Gli1 Gli Complex->SUFU Releases from Gli Complex->Gli Active Translocates to Nucleus PF-5274857 PF-5274857 PF-5274857->SMO Antagonizes Target Genes Target Gene Transcription Gli Active->Target Genes Induces Long_Term_Stability_Workflow cluster_setup Study Setup cluster_storage_testing Storage and Testing cluster_evaluation Data Evaluation start Start: Obtain ≥3 Lots of PF-5274857 HCl aliquot Aliquot into Primary Containers start->aliquot initial_analysis Initial Analysis (T=0) - Appearance - Purity by HPLC aliquot->initial_analysis storage Place in Stability Chamber (-20°C ± 5°C) initial_analysis->storage pull_samples Pull Samples at Time Points (e.g., 3, 6, 12, 24, 36 months) storage->pull_samples analyze_samples Analyze Samples - Appearance - Purity by HPLC pull_samples->analyze_samples analyze_samples->pull_samples Next Time Point evaluate_data Evaluate Data for Trends analyze_samples->evaluate_data establish_shelf_life Establish Re-test Period / Shelf Life evaluate_data->establish_shelf_life end End of Study establish_shelf_life->end OOS_Workflow cluster_phase1 Phase I: Laboratory Investigation cluster_phase2 Phase II: Full-Scale Investigation cluster_conclusion Conclusion oos_result OOS Result Obtained prelim_check Preliminary Check by Analyst and Supervisor (e.g., calculations, instrument parameters) oos_result->prelim_check assignable_cause Assignable Laboratory Error Found? prelim_check->assignable_cause invalidate_result Invalidate Original Result Repeat Analysis assignable_cause->invalidate_result Yes no_assignable_cause No Assignable Laboratory Error assignable_cause->no_assignable_cause No oos_invalidated OOS Invalidated Report Original and Repeat Results invalidate_result->oos_invalidated full_investigation Initiate Full-Scale Investigation (Manufacturing, Sampling, etc.) no_assignable_cause->full_investigation root_cause_analysis Root Cause Analysis full_investigation->root_cause_analysis oos_confirmed OOS Confirmed? root_cause_analysis->oos_confirmed implement_capa Implement Corrective and Preventive Actions (CAPA) oos_confirmed->implement_capa Yes oos_confirmed->oos_invalidated No (e.g., result is anomalous) batch_disposition Determine Batch Disposition (e.g., Reject Batch) implement_capa->batch_disposition final_report Final Investigation Report batch_disposition->final_report oos_invalidated->final_report

References

Troubleshooting & Optimization

Troubleshooting PF-5274857 hydrochloride insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-5274857 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on addressing insolubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2][3] By binding to Smo, PF-5274857 inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors.[3][4] This pathway is crucial during embryonic development and its aberrant activation has been implicated in the growth of various tumors.[3]

Q2: What are the reported solubility characteristics of this compound?

There are conflicting reports on the solubility of this compound, which may be due to batch-to-batch variability or differences in the experimental conditions used for determination. It is crucial to consult the Certificate of Analysis provided with your specific batch. The table below summarizes the publicly available data.

SolventTocris Bioscience[1]Adooq Bioscience[5]RayBiotech[6]
Water47.34 mg/mL (100 mM)83 mg/mL (189.95 mM)Not Reported
DMSO47.34 mg/mL (100 mM)83 mg/mL (189.95 mM)≥19.65 mg/mL
EthanolNot ReportedInsolubleNot Reported

Q3: My this compound is not dissolving in my chosen solvent. What should I do?

If you are experiencing difficulty dissolving this compound, please refer to the detailed troubleshooting guide below. Common reasons for insolubility include using a suboptimal solvent, incorrect pH, or the compound precipitating out of solution.

Q4: How should I store stock solutions of this compound?

For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[7] Some suppliers suggest that solutions can be stored at -20°C for up to one month without significant loss of potency.[5] Always protect solutions from light.

Troubleshooting Insolubility

This guide provides a systematic approach to resolving common insolubility issues with this compound.

Issue 1: Difficulty Dissolving the Compound to Prepare a Stock Solution

If you are struggling to get the powdered compound into solution, follow this workflow:

G cluster_0 cluster_1 start Start: Weigh Compound solvent Select Solvent (DMSO recommended) start->solvent add_solvent Add Anhydrous, High-Purity Solvent solvent->add_solvent vortex Vortex Vigorously (1-2 minutes) add_solvent->vortex check Visually Inspect for Complete Dissolution vortex->check success Clear Solution: Store Stock Solution check->success Yes troubleshoot Incomplete Dissolution: Troubleshoot check->troubleshoot No heat Gentle Warming (37°C water bath, 5-10 min) troubleshoot->heat sonicate Sonication (Water bath sonicator, 5-10 min) heat->sonicate recheck Visually Inspect Again sonicate->recheck recheck->success Yes lower_conc Consider Lowering Stock Concentration recheck->lower_conc No

Caption: Workflow for preparing a stock solution of this compound.

Issue 2: Precipitation Upon Dilution into Aqueous Buffer or Cell Culture Media

A common challenge is the precipitation of the compound when a concentrated DMSO stock is diluted into an aqueous environment. This occurs due to a significant change in solvent polarity.

Q: How can I prevent my compound from precipitating when I dilute it for my experiment?

A: Follow these steps to minimize precipitation:

  • Prepare Intermediate Dilutions: Instead of diluting your high-concentration stock directly into your aqueous buffer, first prepare one or more intermediate dilutions in 100% DMSO.

  • Add DMSO to Buffer: Always add the small volume of the DMSO stock solution to the larger volume of the pre-warmed aqueous buffer, not the other way around.

  • Ensure Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to promote rapid and uniform dispersion.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤ 0.1%) and is consistent across all experimental conditions, including a vehicle control.[8]

  • Consider Alternative Formulations: If precipitation persists, consider using co-solvents or surfactants. A small amount of a water-miscible organic solvent like polyethylene glycol (PEG) or a non-ionic surfactant such as Tween® 20 or Triton™ X-100 in your aqueous buffer can enhance solubility.[9]

G stock High-Concentration Stock in DMSO intermediate Prepare Intermediate Dilution(s) in DMSO stock->intermediate add_to_buffer Add Small Volume of DMSO Stock to Pre-warmed Aqueous Buffer intermediate->add_to_buffer mix Vortex/Pipette Vigorously Immediately add_to_buffer->mix use Use Final Working Solution Immediately mix->use

Caption: Recommended workflow for diluting DMSO stock solutions into aqueous media.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Calculate Required Mass: The molecular weight of this compound is 473.42 g/mol .[1][2] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 473.42 g/mol = 0.0047342 g = 4.73 mg

  • Weigh the Compound: Accurately weigh out approximately 4.73 mg of this compound and place it in a sterile vial. Record the exact weight.

  • Calculate DMSO Volume: Based on the actual weight, calculate the precise volume of DMSO needed.

    • Volume (mL) = [Mass (mg) / 473.42 (mg/mmol)] / 10 (mmol/L) * 1000 (mL/L)

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • Troubleshooting (if necessary): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing.[8][9] Alternatively, sonicate the vial in a water bath sonicator for 5-10 minutes.[8]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare a series of working solutions from a 10 mM DMSO stock for use in cell-based assays, ensuring the final DMSO concentration does not exceed 0.1%.

Procedure:

  • Prepare Intermediate Dilutions in DMSO:

    • To make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).

    • To make a 100 µM intermediate stock, dilute the 1 mM stock 1:10 in DMSO (e.g., 10 µL of 1 mM stock + 90 µL of DMSO).

  • Prepare Final Working Solutions in Cell Culture Medium:

    • Pre-warm your cell culture medium to 37°C.

    • To prepare your final working concentrations, add 1 µL of the appropriate DMSO stock to every 1 mL of cell culture medium (a 1:1000 dilution). This will result in a final DMSO concentration of 0.1%.

    • For example, to make a 100 nM working solution, add 1 µL of the 100 µM intermediate DMSO stock to 1 mL of cell culture medium.

    • Immediately after adding the DMSO stock, mix the solution thoroughly by vortexing or inverting the tube several times.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound.

  • Application: Use the freshly prepared working solutions immediately for your cell-based assays.

Signaling Pathway

This compound targets the Smoothened (Smo) receptor within the Hedgehog (Hh) signaling pathway.

G cluster_0 Hedgehog Signaling Pathway cluster_1 Hh Hedgehog Ligand (e.g., Shh) PTCH1 PTCH1 Hh->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits Gli Gli SUFU->Gli Inhibits Gli_A Gli (Active) Gli->Gli_A Activation TargetGenes Target Gene Transcription Gli_A->TargetGenes Nucleus Nucleus PF5274857 PF-5274857 HCl PF5274857->Smo Antagonist

Caption: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

References

Preventing PF-5274857 hydrochloride degradation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of PF-5274857 hydrochloride to prevent its degradation in experimental media.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing activity over time in my cell culture medium. What could be the cause?

A1: Loss of activity can be attributed to several factors. The compound may have inherent instability in aqueous solutions at 37°C.[1] Components within the cell culture medium, such as certain amino acids or vitamins, could be reacting with the compound.[1] Additionally, the pH of the media can influence the stability of the compound.[1] It is also crucial to consider the storage and handling of your stock solutions, as repeated freeze-thaw cycles can lead to degradation.[2]

Q2: How can I determine the stability of this compound in my specific experimental setup?

A2: To determine the stability, you can perform a time-course experiment. Incubate this compound in your experimental medium at 37°C and collect aliquots at various time points (e.g., 0, 2, 8, 24, 48 hours).[1] The concentration of the compound at each time point can then be quantified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: What are the best practices for preparing and storing this compound stock solutions to ensure stability?

A3: To maintain the integrity of your this compound stock solution, it is recommended to:

  • Use high-quality solvents: Dissolve the compound in anhydrous, high-purity solvents like DMSO.[2]

  • Store properly: Stock solutions should be stored at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles.[2]

  • Protect from light: If the compound is light-sensitive, ensure it is stored in light-protected vials.[2]

  • Prepare fresh dilutions: For your experiments, it is best to prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium immediately before use.[2] Do not store the compound in media for extended periods.[2]

Q4: I am observing high variability in my results between experiments. Could this be related to compound degradation?

A4: High variability can indeed be a symptom of inconsistent compound stability.[1] Inconsistent sample handling, processing, or incomplete solubilization of the compound can lead to variable concentrations in your experiments.[1] To mitigate this, ensure precise and consistent experimental procedures and confirm the complete dissolution of the compound.

Troubleshooting Guide

If you are encountering issues with this compound, this guide provides a systematic approach to troubleshooting potential degradation problems.

Issue Possible Cause Suggested Solution
Rapid loss of compound activity Inherently unstable in aqueous solution at 37°C.Perform a stability check in a simpler buffer like PBS at 37°C to assess its intrinsic stability in an aqueous environment.[1]
Reaction with media components.Test the compound's stability in different types of cell culture media to identify any specific reactive components.[1] Consider testing in media with and without serum, as serum proteins can sometimes stabilize compounds.[1]
Unstable media pH.Regularly monitor and ensure the pH of your cell culture medium remains stable throughout the experiment.[1]
Inconsistent experimental results Inconsistent sample handling.Ensure precise and consistent timing for sample collection and processing.[1]
Incomplete solubilization.Visually confirm the complete dissolution of the compound in the solvent and the final medium.
Repeated freeze-thaw cycles of stock solution.Aliquot stock solutions into single-use volumes and avoid repeated freezing and thawing.[2]
High levels of cell death Toxicity from degradation products.If you suspect degradation, verify the purity of your compound and prepare fresh solutions.[3]
High solvent concentration.Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[2]

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 24-well tissue culture plates

  • HPLC or LC-MS system

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a working solution by diluting the stock solution to a final concentration of 10 µM in the desired cell culture medium.

  • Aliquot 1 mL of the 10 µM working solution into triplicate wells of a 24-well plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, and 48 hours).

  • Immediately analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound.

  • Calculate the percentage of compound remaining at each time point relative to the concentration at time 0.

Data Presentation

The following table illustrates how to present the stability data obtained from the experimental protocol.

Time (hours) Mean Concentration (µM) ± SD % Remaining
010.0 ± 0.2100
29.8 ± 0.398
89.5 ± 0.495
248.2 ± 0.582
486.5 ± 0.665

Visualizations

Signaling Pathway

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway Inhibition by PF-5274857 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits dissociation from GLI GLI GLI Proteins SUFU->GLI sequesters GLI_active Active GLI GLI->GLI_active translocates to nucleus Target_Genes Target Gene Expression GLI_active->Target_Genes activates Hedgehog_Ligand Hedgehog Ligand Hedgehog_Ligand->PTCH1 binds PF5274857 PF-5274857 hydrochloride PF5274857->SMO inhibits

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Experimental Workflow

Stability_Assessment_Workflow Workflow for Assessing PF-5274857 Stability prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare 10 µM Working Solution in Cell Culture Medium prep_stock->prep_working aliquot Aliquot into 24-well Plate (triplicates) prep_working->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sample Collect Aliquots at 0, 2, 8, 24, 48h incubate->sample analyze Analyze by HPLC/LC-MS sample->analyze calculate Calculate % Remaining vs. Time 0 analyze->calculate Troubleshooting_Flowchart Troubleshooting PF-5274857 Degradation Issues start Inconsistent Results or Loss of Activity check_storage Check Stock Solution Storage and Handling start->check_storage is_storage_ok Properly Stored (aliquoted, -80°C)? check_storage->is_storage_ok prepare_fresh Prepare Fresh Stock Solution is_storage_ok->prepare_fresh No check_media_stability Assess Stability in Experimental Media is_storage_ok->check_media_stability Yes prepare_fresh->check_media_stability is_stable Stable for Experiment Duration? check_media_stability->is_stable optimize_protocol Optimize Experimental Protocol (e.g., shorter incubation) is_stable->optimize_protocol No investigate_media Investigate Media Components (e.g., test in PBS) is_stable->investigate_media If optimization fails end Problem Resolved is_stable->end Yes optimize_protocol->end investigate_media->end

References

Interpreting unexpected results with PF-5274857 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-5274857 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By binding to Smo, this compound inhibits the downstream signaling cascade that leads to the activation of Gli transcription factors, ultimately blocking the expression of Hh target genes. This compound is orally available and has been shown to penetrate the blood-brain barrier.[1]

Q2: We are not observing the expected inhibition of Hedgehog signaling with this compound. What are the potential causes?

Several factors could contribute to a lack of response to this compound. These can be broadly categorized as issues with the compound or experimental setup, and biological resistance mechanisms.

  • Compound Integrity and Experimental Setup:

    • Solubility and Stability: Ensure that this compound is fully dissolved. According to the manufacturer, it is soluble in water and DMSO at 100 mM.[2] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

    • Concentration: Verify that the concentration used is appropriate for your cell line and assay. The reported IC50 for inhibiting Gli1 transcriptional activity in cells is 2.7 ± 1.4 nmol/L.[1]

    • Assay System: Confirm that your chosen cell line has a functional and activated Hedgehog pathway. Some cell lines may have low levels of Smo expression or utilize alternative signaling pathways for proliferation.

  • Biological Resistance Mechanisms:

    • SMO Mutations: Mutations in the Smoothened gene can prevent the binding of this compound, rendering it ineffective.[3][4]

    • Downstream Genetic Alterations: Amplification of the Gli2 gene or loss-of-function mutations in the SUFU gene can lead to Hedgehog pathway activation that is independent of Smo.[3][4][5]

    • Activation of Parallel Signaling Pathways: Other signaling pathways, such as PI3K/AKT, can be upregulated and lead to the activation of Gli transcription factors, bypassing the need for Smo signaling.[3][5]

Q3: We are observing unexpected cytotoxicity in our cell cultures at concentrations that should be selective for Smoothened inhibition. What could be the cause?

Unforeseen cytotoxicity can stem from several sources:

  • Off-Target Effects: Although PF-5274857 is reported to be highly selective, at higher concentrations, it may interact with other cellular targets, leading to toxicity.[6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Solvent Toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure that the final concentration of the solvent in your culture medium is at a non-toxic level (generally below 0.5%).

  • Metabolite Toxicity: The metabolic breakdown of the compound by the cells could potentially produce toxic byproducts.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.

Q4: Are there any known class-wide effects of Smoothened inhibitors that might be considered "unexpected results" in a research setting?

Yes, clinical studies of Smoothened inhibitors have revealed several class-related side effects that could manifest as unexpected phenotypes in in vitro or in vivo models. These are thought to be mechanism-based, resulting from the inhibition of Hedgehog signaling in normal tissues. These effects include:

  • Muscle spasms

  • Taste disturbances (ageusia/dysgeusia)

  • Hair loss (alopecia)

  • Weight loss

  • Fatigue

Observing such phenotypes in animal models, for instance, could be an indication of potent on-target pathway inhibition.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
Kᵢ (Binding Affinity to Smo)4.6 ± 1.1 nmol/L---[1]
IC₅₀ (Gli1 Transcriptional Activity)2.7 ± 1.4 nmol/L---[1]
In Vivo IC₅₀ (Medulloblastoma Mouse Model)8.9 ± 2.6 nmol/LPatched(+/-) medulloblastoma mice[1]

Table 2: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water47.34100[2]
DMSO47.34100[2]

Experimental Protocols

Protocol 1: Measurement of Gli1 mRNA Expression by qPCR

This protocol outlines the steps to assess the inhibitory effect of this compound on the Hedgehog pathway by measuring the mRNA levels of the downstream target gene, Gli1.

  • Cell Culture and Treatment:

    • Seed cells in a suitable culture plate and allow them to adhere overnight. The cell line used should have a constitutively active Hedgehog pathway or be stimulated with a Hedgehog agonist (e.g., Shh ligand or SAG).

    • Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 24-48 hours).

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

    • Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for Gli1 and a housekeeping gene (e.g., GAPDH or ACTB), and a suitable qPCR master mix (e.g., SYBR Green).

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of Gli1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control. A decrease in Gli1 expression in the treated samples indicates successful inhibition of the Hedgehog pathway.

Mandatory Visualization

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI-R GLI (Repressor) SUFU->GLI-R Promotes Formation GLI-A GLI (Activator) Target Genes Hh Target Genes (e.g., Gli1, PTCH1) GLI-A->Target Genes Activates Transcription PF-5274857 PF-5274857 hydrochloride PF-5274857->SMO Inhibits

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Troubleshooting_Workflow Start Unexpected Result: No Inhibition of Hh Signaling Check_Compound Verify Compound Integrity: - Freshly prepared? - Correct concentration? - Soluble? Start->Check_Compound Check_Assay Validate Assay System: - Hh pathway active in cell line? - Appropriate controls included? Start->Check_Assay Investigate_Resistance Investigate Biological Resistance Start->Investigate_Resistance Outcome1 Optimize Experimental Conditions Check_Compound->Outcome1 Outcome2 Select Alternative Cell Model Check_Assay->Outcome2 SMO_Mutation SMO Mutation Analysis Investigate_Resistance->SMO_Mutation Downstream_Analysis Downstream Pathway Analysis (Gli2, SUFU) Investigate_Resistance->Downstream_Analysis Parallel_Pathways Investigate Parallel Pathways (e.g., PI3K/AKT) Investigate_Resistance->Parallel_Pathways Outcome3 Consider Combination Therapy SMO_Mutation->Outcome3 Downstream_Analysis->Outcome3 Parallel_Pathways->Outcome3

Caption: A logical workflow for troubleshooting unexpected lack of efficacy with this compound.

References

Off-target effects of PF-5274857 hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-5274857 hydrochloride. The information herein is intended to assist in the design and interpretation of experiments, with a focus on addressing potential off-target effects in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of the Smoothened (Smo) receptor.[1] By binding to Smo, it inhibits the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in certain cancers.[1] Its primary on-target effect is the downstream inhibition of Gli1 transcriptional activity.[1]

Q2: Has a broad off-target profile for this compound been published?

Currently, there is no publicly available, comprehensive off-target screening data for this compound against a broad panel of kinases, G-protein-coupled receptors (GPCRs), or other enzyme families. The available literature emphasizes its high potency and selectivity for the Smoothened receptor.[1]

Q3: I am observing unexpected phenotypic changes in my cell line upon treatment with this compound that do not seem to be related to Hedgehog signaling. What could be the cause?

While PF-5274857 is a selective Smo antagonist, unexpected cellular phenotypes could arise from several factors:

  • Undocumented Off-Target Effects: The compound may interact with other cellular proteins at the concentrations used in your experiments.

  • Cell Line-Specific Sensitivity: Your specific cell line may have a unique genetic or proteomic background that makes it sensitive to perturbation of pathways other than Hedgehog signaling.

  • Experimental Conditions: Factors such as compound stability, solvent effects, or interactions with media components could contribute to unexpected results.

The following troubleshooting guide provides steps to investigate these possibilities.

Troubleshooting Guide: Investigating Unexpected Cellular Effects

If you suspect off-target effects of this compound in your cell culture experiments, a systematic approach can help to identify the cause.

Step 1: Confirm On-Target Activity

Before investigating off-target effects, it is crucial to confirm that the compound is active on its intended target in your experimental system.

Experimental Protocol: Confirmation of Hedgehog Pathway Inhibition

  • Cell Line Selection: Use a cell line with a functional Hedgehog signaling pathway (e.g., Shh light II cells or a medulloblastoma cell line with pathway activation).

  • Treatment: Treat cells with a dose range of this compound. Include a positive control for pathway activation (e.g., SAG or a Shh ligand) and a vehicle control.

  • Endpoint Measurement: Measure the expression of a downstream target of the Hedgehog pathway, such as GLI1 mRNA, via RT-qPCR.

  • Data Analysis: Expect to see a dose-dependent decrease in GLI1 expression in the presence of an activator.

Table 1: Example Data for On-Target Activity Confirmation

Treatment GroupPF-5274857 (nM)GLI1 mRNA Fold Change (vs. Vehicle)
Vehicle Control01.0
SAG (100 nM)015.2
SAG + PF-527485718.1
SAG + PF-5274857101.2
SAG + PF-52748571000.9
Step 2: Characterize the Unexpected Phenotype

Carefully document the unexpected cellular effect. Is it related to cell viability, morphology, proliferation, or another cellular process? Perform dose-response and time-course experiments to characterize the phenotype.

Step 3: Rule Out Non-Specific Effects

It is important to determine if the observed effect is a specific pharmacological effect or an artifact.

Experimental Protocol: Use of a Structurally Unrelated Smo Antagonist

  • Compound Selection: Choose a Smoothened antagonist from a different chemical class (e.g., Vismodegib, Sonidegib).

  • Treatment: Treat your cells with a dose range of both PF-5274857 and the alternative Smo antagonist.

  • Phenotypic Assessment: Observe if the alternative Smo antagonist recapitulates the unexpected phenotype.

  • Interpretation:

    • If the alternative Smo antagonist produces the same unexpected effect, it may be a class effect of Smo inhibition in your cell line.

    • If the alternative Smo antagonist does not produce the unexpected effect, it is more likely to be an off-target effect specific to PF-5274857.

logical_workflow start Observe Unexpected Phenotype with PF-5274857 test_alternative Test Structurally Unrelated Smo Antagonist start->test_alternative phenotype_recap Phenotype Recapitulated? test_alternative->phenotype_recap class_effect Likely a Class Effect of Smo Inhibition phenotype_recap->class_effect Yes off_target Potential Off-Target Effect of PF-5274857 phenotype_recap->off_target No

Caption: Logic diagram for distinguishing between a class effect and a potential off-target effect.

Step 4: Investigating Potential Off-Target Pathways

If an off-target effect is suspected, broader screening approaches can help to identify the molecular target.

experimental_workflow start Suspected Off-Target Effect kinase_screen Broad Kinase Profiling Panel start->kinase_screen proteomics Phosphoproteomics (e.g., Mass Spec) start->proteomics pathway_analysis Bioinformatic Pathway Analysis of Hits kinase_screen->pathway_analysis proteomics->pathway_analysis validation Validate Candidate Off-Targets (e.g., siRNA, other inhibitors) pathway_analysis->validation

Caption: Experimental workflow for identifying potential off-target interactions.

Experimental Protocols:

  • Broad Kinase Profiling: Submit this compound to a commercial service for screening against a large panel of recombinant kinases. This can identify potential kinase off-targets.

  • Phosphoproteomics: Treat your cells with PF-5274857 and perform quantitative mass spectrometry-based phosphoproteomics. Changes in the phosphoproteome can indicate which signaling pathways are being modulated.

Table 2: Hypothetical Kinase Profiling Hit Summary

Kinase TargetIC50 (nM)Potential Implication
Smoothened (On-Target)2.7Hedgehog Pathway Inhibition
Kinase X850Cell Cycle Regulation
Kinase Y1200Cytoskeletal Dynamics
Kinase Z>10,000Not a significant hit

This is hypothetical data for illustrative purposes only.

Signaling Pathway Visualization

Should your investigations identify a confirmed off-target, visualizing its canonical signaling pathway can aid in designing validation experiments.

signaling_pathway PF5274857 PF-5274857 Smo Smoothened (On-Target) PF5274857->Smo KinaseX Kinase X (Off-Target) PF5274857->KinaseX Hh_Pathway Hedgehog Pathway Smo->Hh_Pathway Downstream_KinaseX Downstream of Kinase X KinaseX->Downstream_KinaseX Gli1 Gli1 Transcription Hh_Pathway->Gli1 Unexpected_Phenotype Unexpected Phenotype Downstream_KinaseX->Unexpected_Phenotype

References

How to address resistance to PF-5274857 hydrochloride in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address resistance to PF-5274857 hydrochloride in your in vitro experiments.

Troubleshooting Guide: Addressing Resistance to PF-5274857

This guide is designed to help you identify the potential causes of resistance to PF-5274857 in your cell lines and provides actionable steps to investigate and potentially overcome this resistance.

Q1: My cells are showing reduced sensitivity or have become completely resistant to PF-5274857. What are the first steps I should take?

A1: Initial verification is crucial. First, confirm the identity and purity of your PF-5274857 compound. Ensure that your stock solutions are prepared correctly and have not degraded. We recommend performing a dose-response experiment with a fresh batch of the compound on both your resistant cell line and the parental, sensitive cell line to confirm the resistance phenotype.

Q2: I've confirmed that my cell line is resistant to PF-5274857. What are the likely molecular mechanisms of resistance?

A2: Resistance to Smoothened (SMO) inhibitors like PF-5274857 can arise through several mechanisms. The most common are:

  • On-target mutations in the SMO gene: These mutations, often within the drug-binding pocket, can prevent PF-5274857 from effectively binding to the SMO protein. A notable example is the D473H mutation, which has been shown to confer resistance to other SMO inhibitors.

  • Alterations in downstream components of the Hedgehog signaling pathway: This can include the amplification of the GLI2 gene, a key transcription factor downstream of SMO, or loss-of-function mutations in the SUFU gene, a negative regulator of the pathway.[1]

  • Activation of bypass signaling pathways: The cell may activate alternative signaling pathways to maintain proliferation and survival, even when the Hedgehog pathway is inhibited. The PI3K/AKT pathway is a commonly implicated bypass pathway in resistance to SMO inhibitors.

  • Non-canonical Hedgehog pathway activation: In some cases, the Hedgehog pathway can be activated in a SMO-independent manner, rendering SMO inhibitors ineffective.

  • Loss of primary cilia: As primary cilia are essential for canonical Hedgehog signaling, their loss can be a mechanism of resistance.[1]

Frequently Asked Questions (FAQs)

Q3: How can I determine if my resistant cells have a mutation in the SMO gene?

A3: The most direct method is to sequence the SMO gene in your resistant cell line and compare it to the parental cell line. Sanger sequencing of the entire coding region or targeted sequencing of the regions encoding the drug-binding pocket can identify any mutations that may have arisen.

Q4: What is the best way to check for GLI2 amplification in my resistant cells?

A4: Several techniques can be used to assess gene amplification:

  • Quantitative PCR (qPCR): This method can be used to determine the relative copy number of the GLI2 gene.

  • Fluorescence In Situ Hybridization (FISH): FISH uses fluorescent probes to visualize and quantify the number of copies of a specific gene in cells.

  • Next-Generation Sequencing (NGS): If you are performing whole-exome or whole-genome sequencing, this data can be analyzed to determine gene copy number variations.

Q5: How can I investigate if the PI3K pathway is activated in my resistant cells?

A5: Activation of the PI3K pathway can be assessed by examining the phosphorylation status of key downstream proteins. The most common method is Western blotting to detect phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6). An increase in the levels of these phosphoproteins in the resistant cells compared to the parental cells would suggest activation of the PI3K pathway.

Q6: If I identify a specific resistance mechanism, what are my options to overcome it in vitro?

A6: The strategy to overcome resistance depends on the identified mechanism:

  • For SMO mutations:

    • Second-generation SMO inhibitors: Some newer SMO inhibitors are designed to be effective against common resistance mutations.

    • Downstream inhibition: Target a downstream component of the Hedgehog pathway, such as with a GLI inhibitor (e.g., GANT61).

  • For GLI2 amplification:

    • GLI inhibitors: Directly targeting the amplified protein can be an effective strategy.

  • For PI3K pathway activation:

    • Combination therapy: Treat the resistant cells with a combination of PF-5274857 and a PI3K inhibitor. This dual-targeting approach can often re-sensitize cells to the initial drug.

Experimental Protocols

Protocol 1: Generation of a PF-5274857-Resistant Cell Line

This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) with the parental cell line to determine the initial half-maximal inhibitory concentration (IC50) of PF-5274857.

  • Initial chronic exposure: Culture the parental cells in media containing PF-5274857 at a concentration equal to the IC50.

  • Monitor cell viability: Continuously monitor the cells. Initially, a significant proportion of cells will die.

  • Allow for recovery: When the surviving cells begin to proliferate and reach approximately 80% confluency, passage them and continue to culture them in the presence of the same concentration of PF-5274857.

  • Dose escalation: Once the cells are growing robustly at the current drug concentration, increase the concentration of PF-5274857 by 1.5- to 2-fold.

  • Repeat cycles: Repeat steps 3-5 for several months. The goal is to gradually select for a population of cells that can proliferate in the presence of high concentrations of the drug.

  • Characterize the resistant phenotype: Periodically, perform a dose-response assay to determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 indicates the development of resistance.

  • Establish a stable resistant line: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the cell line in a constant, high concentration of PF-5274857.

Protocol 2: Western Blot for PI3K Pathway Activation

  • Cell Lysis:

    • Grow parental and resistant cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Quantify the band intensities and normalize the phosphoprotein levels to the total protein levels. Compare the ratios between the resistant and parental cell lines.

Data Presentation

Table 1: In Vitro Activity of PF-5274857

ParameterValueCell LineReference
Ki 4.6 ± 1.1 nmol/LHuman Smo[2][3]
IC50 (Gli1 transcription) 2.7 ± 1.4 nmol/LMEF cells[2][3]
In vivo IC50 8.9 ± 2.6 nmol/LMedulloblastoma mouse model[2][3]

Table 2: Troubleshooting Summary for PF-5274857 Resistance

Observed IssuePotential CauseRecommended Action
Reduced cell death at expected effective concentrations Development of resistanceConfirm with a dose-response curve.
Confirmed resistance SMO mutationSequence the SMO gene.
GLI2 amplificationPerform qPCR or FISH for GLI2 copy number.
PI3K pathway activationPerform Western blot for p-AKT and p-S6.
Resistance with no SMO mutation or GLI2 amplification Bypass pathway activation or other mechanismsInvestigate other pathways (e.g., MAPK) or consider non-canonical Hh signaling.

Visualizations

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI-R GLI-R GLI->GLI-R Cleavage GLI-A GLI-A GLI->GLI-A Activation Target Genes Target Genes GLI-A->Target Genes Transcription PF-5274857 PF-5274857 PF-5274857->SMO Inhibits

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of PF-5274857.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_downstream Downstream Alterations cluster_bypass Bypass Pathways PF-5274857 PF-5274857 SMO SMO PF-5274857->SMO Inhibits GLI2 GLI2 SMO->GLI2 Activates Cell Proliferation Cell Proliferation GLI2->Cell Proliferation SMO Mutation SMO Mutation SMO Mutation->SMO Alters binding GLI2 Amplification GLI2 Amplification GLI2 Amplification->GLI2 Increases protein SUFU Loss SUFU Loss SUFU Loss->GLI2 Removes inhibition PI3K/AKT Activation PI3K/AKT Activation PI3K/AKT Activation->Cell Proliferation Promotes

Caption: Key mechanisms of resistance to PF-5274857.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_solution Potential Solutions Resistant Phenotype Resistant Phenotype SMO Sequencing SMO Sequencing Resistant Phenotype->SMO Sequencing GLI2 qPCR/FISH GLI2 qPCR/FISH Resistant Phenotype->GLI2 qPCR/FISH PI3K Western Blot PI3K Western Blot Resistant Phenotype->PI3K Western Blot 2nd Gen SMOi 2nd Gen SMOi SMO Sequencing->2nd Gen SMOi If mutation GLI Inhibitor GLI Inhibitor GLI2 qPCR/FISH->GLI Inhibitor If amplified Combination Therapy Combination Therapy PI3K Western Blot->Combination Therapy If activated

Caption: Workflow for investigating and addressing PF-5274857 resistance.

References

Technical Support Center: Minimizing In Vivo Toxicity of PF-5274857 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the in vivo toxicity of PF-5274857 hydrochloride, a potent Smoothened (Smo) antagonist. The information is curated for professionals in drug development and related scientific fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By binding to Smo, it blocks the transcriptional activity of the downstream Gli1 gene, thereby inhibiting the Hh pathway.[1][2] This pathway is crucial during embryonic development and its aberrant reactivation in adults is implicated in various cancers.[3]

Q2: What are the known on-target effects and potential toxicities of Hedgehog pathway inhibitors like PF-5274857?

A2: The toxicities associated with Smoothened inhibitors are generally considered "on-target" effects, resulting from the inhibition of the Hedgehog pathway in normal tissues where it plays a role in maintenance and regeneration.[1] For the class of Smo inhibitors, common adverse events observed in clinical and preclinical studies include muscle spasms, alopecia (hair loss), dysgeusia (taste alteration), weight loss, and fatigue.[1][4] While specific in vivo toxicity data for PF-5274857 is not extensively published, it is prudent to anticipate similar class-specific effects.

Q3: Are there any general strategies to mitigate drug-induced toxicity in vivo?

A3: Yes, several strategies can be employed during preclinical development to mitigate drug-induced toxicity. These include:

  • Dose optimization and scheduling: Conducting thorough dose-response studies to identify the minimum effective dose with an acceptable safety margin.[4][5] Intermittent dosing schedules (e.g., week on/week off) have been explored for other Smo inhibitors to manage adverse events.[4][5]

  • Formulation modification: Altering the drug's formulation can modify its pharmacokinetic profile, potentially reducing peak plasma concentrations (Cmax) that may be associated with toxicity, while maintaining the overall exposure (AUC).[6]

  • Combination therapy: Combining the primary drug with another agent that can either enhance efficacy, allowing for a lower dose of the primary drug, or directly counteract a specific toxicity.[7]

  • Supportive care: Implementing measures to manage specific side effects, such as dietary modifications for weight loss or taste changes, and physical therapy for muscle spasms.

Troubleshooting Guides

Issue 1: Unexpectedly High Toxicity or Mortality in Animal Models
Potential Cause Troubleshooting Steps
Inappropriate Vehicle Selection Ensure the vehicle used to dissolve/suspend this compound is well-tolerated and non-toxic at the administered volume. Conduct a vehicle-only toxicity study as a control.
Incorrect Dosing Calculation or Administration Double-check all dose calculations, including conversions from in vitro IC50 to in vivo doses. Verify the accuracy of the administration technique (e.g., oral gavage, intraperitoneal injection) to avoid accidental overdose or tissue damage.
High Peak Plasma Concentration (Cmax) Consider a formulation strategy to slow down the absorption and reduce the Cmax. This could involve using a different vehicle or a controlled-release formulation.[6]
Off-Target Effects While PF-5274857 is reported to be selective, off-target effects can never be fully excluded. If toxicity persists at doses that are not efficacious, consider profiling the compound against a panel of off-target receptors and enzymes.
Animal Strain or Species Sensitivity Different animal strains or species can exhibit varying sensitivities to a drug. If possible, test the compound in a different rodent strain or a second species to assess if the observed toxicity is species-specific.
Issue 2: Observation of Common Class-Specific Toxicities (Muscle Spasms, Alopecia, Weight Loss)
Observed Toxicity Mitigation Strategies
Muscle Spasms - Implement a dose-interruption strategy (e.g., treat for 4 days, rest for 3 days). - Consider co-administration of a calcium channel blocker, as these have been anecdotally reported to alleviate muscle spasms associated with other Smo inhibitors.[4] - Ensure animals have easy access to food and water if spasms impair mobility.
Alopecia (Hair Loss) - This is often a reversible, on-target effect. Monitor the extent and timing of hair loss. - Ensure proper cage sanitation to prevent skin infections in areas with hair loss.
Weight Loss and Decreased Appetite - Closely monitor body weight and food intake. - Provide highly palatable and energy-dense food to encourage eating. - If significant weight loss persists, consider a dose reduction or interruption.
Dysgeusia (Taste Alteration) - While difficult to directly assess in animals, it can contribute to decreased food intake. - Offering a variety of food textures and sources may help maintain caloric intake.

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
  • Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity.

  • Animal Model: Use the same rodent species and strain intended for efficacy studies (e.g., BALB/c mice).

  • Grouping: Establish at least 5 dose groups, including a vehicle control group. The dose range should be selected based on in vitro potency and any available preliminary in vivo data.

  • Administration: Administer this compound daily for a predetermined period (e.g., 14 or 28 days) via the intended clinical route.

  • Monitoring:

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) twice daily.

    • Measure body weight daily.

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant weight loss (>20%), or severe clinical or pathological abnormalities.

Signaling Pathways and Experimental Workflows

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds to SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) Translocates Target Gene Transcription Target Gene Transcription GLI (Active)->Target Gene Transcription PF-5274857 PF-5274857 PF-5274857->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of PF-5274857.

MTD_Study_Workflow Animal Acclimatization Animal Acclimatization Group Allocation Group Allocation Animal Acclimatization->Group Allocation Dose Preparation Dose Preparation Group Allocation->Dose Preparation Drug Administration Drug Administration Dose Preparation->Drug Administration Daily Monitoring Daily Monitoring Drug Administration->Daily Monitoring Endpoint Data Collection Endpoint Data Collection Daily Monitoring->Endpoint Data Collection End of Study Data Analysis Data Analysis Endpoint Data Collection->Data Analysis MTD Determination MTD Determination Data Analysis->MTD Determination

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Toxicity_Troubleshooting_Logic Toxicity Observed Toxicity Observed Is it Dose-Dependent? Is it Dose-Dependent? Toxicity Observed->Is it Dose-Dependent? Is it Class-Specific? Is it Class-Specific? Is it Dose-Dependent?->Is it Class-Specific? No Review Dosing & Vehicle Review Dosing & Vehicle Is it Dose-Dependent?->Review Dosing & Vehicle Yes Consider Off-Target Effects Consider Off-Target Effects Is it Class-Specific?->Consider Off-Target Effects No Implement Mitigation Strategy Implement Mitigation Strategy Is it Class-Specific?->Implement Mitigation Strategy Yes Review Dosing & Vehicle->Implement Mitigation Strategy Consider Off-Target Effects->Implement Mitigation Strategy Continue Monitoring Continue Monitoring Implement Mitigation Strategy->Continue Monitoring

Caption: Logical workflow for troubleshooting in vivo toxicity.

References

PF-5274857 hydrochloride not inhibiting Gli1 expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PF-5274857 hydrochloride who observe a lack of inhibition of Gli1 expression.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective antagonist of the Smoothened (Smo) receptor.[1][2][3] Smo is a critical component of the Hedgehog (Hh) signaling pathway.[4][5] By inhibiting Smo, PF-5274857 blocks the downstream signaling cascade that leads to the activation of Glioma-associated oncogene homolog 1 (Gli1), a key transcription factor that regulates the expression of Hh target genes.[2][6][7] Therefore, the expected outcome of treating Hh-pathway-dependent cells with PF-5274857 is the downregulation of Gli1 mRNA and protein levels.[1]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of PF-5274857 can vary depending on the cell line and the assay conditions. It is a potent inhibitor of Hedgehog signaling with an IC50 and Ki of 5.8 nM and 4.6 nM, respectively.[1][3] In cellular assays measuring the transcriptional activity of Gli1, the IC50 has been reported to be 2.7 ± 1.4 nmol/L.[2] In an in vivo mouse medulloblastoma model, the IC50 for Gli1 mRNA production was determined to be 8.9 ± 2.6 nmol/L.[2]

Troubleshooting Guide: this compound Not Inhibiting Gli1 Expression

If you are not observing the expected decrease in Gli1 expression after treatment with this compound, please consult the following troubleshooting guide.

Potential Issue 1: Experimental Protocol and Reagents

Issues with the experimental setup are a common reason for unexpected results.

Troubleshooting Steps:

  • Verify Compound Integrity and Concentration:

    • Ensure that the this compound has been stored correctly according to the manufacturer's instructions to prevent degradation.

    • Prepare fresh dilutions of the compound for each experiment from a trusted stock solution.

    • Confirm the final concentration used in your assay. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Optimize Treatment Time:

    • The maximal downregulation of Gli1 expression by PF-5274857 has been observed between 6 and 12 hours post-dose.[1] Ensure your experimental endpoint falls within this timeframe. A time-course experiment is recommended to establish the optimal treatment duration.

  • Check Cell Line Health and Density:

    • Ensure that the cells are healthy, free from contamination, and within a low passage number.

    • Cell density can influence signaling pathways. Plate cells at a consistent density for all experiments.

  • Solvent and Vehicle Control:

    • Ensure the solvent used to dissolve PF-5274857 (e.g., DMSO) is at a final concentration that does not affect cell viability or Gli1 expression. Always include a vehicle-only control in your experiments.

Potential Issue 2: Cell Line-Specific Biology

The genetic background of your cell line can significantly impact its response to Smoothened inhibitors.

Troubleshooting Steps:

  • Investigate Downstream Mutations:

    • Mutations in components of the Hedgehog pathway downstream of Smo, such as in the Suppressor of Fused (SUFU) gene or activating mutations in Gli transcription factors, can lead to constitutive activation of the pathway, rendering Smo inhibitors ineffective.[7][8] Review the known genetic characteristics of your cell line.

  • Consider Non-Canonical Hedgehog Signaling:

    • Gli1 can be activated through pathways that are independent of Smoothened.[7][9] This is known as non-canonical Hedgehog signaling. Crosstalk with other signaling pathways, such as TGF-β and Ras, can also lead to Gli1 activation.[7][9] If your cell line utilizes these alternative pathways, PF-5274857 will not inhibit Gli1 expression.

Experimental Protocols

A. Standard Cell Culture and Treatment Protocol

  • Cell Seeding: Plate your cells of interest in the appropriate culture vessel and media. Allow the cells to adhere and reach approximately 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions in culture media to achieve the desired final concentrations.

  • Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of PF-5274857 or the vehicle control.

  • Incubation: Incubate the cells for the predetermined optimal time (e.g., 6-12 hours).

  • Harvesting: After incubation, harvest the cells for downstream analysis of Gli1 expression (e.g., RNA extraction for qPCR or protein lysis for Western blotting).

B. Quantitative Real-Time PCR (qPCR) for Gli1 mRNA Expression

  • RNA Extraction: Extract total RNA from the treated and control cells using a standard RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for Gli1 and a suitable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of Gli1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.

C. Western Blotting for Gli1 Protein Expression

  • Protein Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for Gli1. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Analysis: Quantify the band intensity for Gli1 and normalize to a loading control (e.g., β-actin, GAPDH).

Data Presentation

Table 1: Efficacy of this compound

ParameterValueReference
Target Smoothened (Smo)[1][2]
Binding Affinity (Ki) 4.6 ± 1.1 nmol/L[2]
IC50 (Hedgehog Signaling) 5.8 nM[1][3]
IC50 (Gli1 Transcriptional Activity) 2.7 ± 1.4 nmol/L[2]
In Vivo IC50 (Tumor Gli1 mRNA) 8.9 ± 2.6 nmol/L[2]

Visualizations

Hedgehog_Signaling_Pathway Canonical Hedgehog Signaling Pathway and PF-5274857 Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds to SMO Smoothened (SMO) PTCH1->SMO Inhibits Gli Complex SUFU-Gli Complex SMO->Gli Complex Inactivates SUFU SUFU Active Gli Active Gli1/2 Gli Complex->Active Gli Releases Target Genes Target Gene Expression (e.g., Gli1, Ptch1) Active Gli->Target Genes Activates PF-5274851 PF-5274857 PF-5274851->SMO Inhibits

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of PF-5274857 on Smoothened.

Troubleshooting_Workflow Troubleshooting Workflow: No Gli1 Inhibition Start Start: No Gli1 Inhibition Observed Check_Protocol Review Experimental Protocol - Compound Integrity? - Concentration? - Treatment Time? Start->Check_Protocol Check_Cells Evaluate Cell Line - Healthy? - Correct Passage? Start->Check_Cells Protocol_OK Protocol and Reagents Validated Check_Protocol->Protocol_OK Check_Cells->Protocol_OK Investigate_Biology Investigate Cell-Specific Biology Protocol_OK->Investigate_Biology If problem persists Downstream_Mutation Check for Downstream Mutations (e.g., SUFU, Gli) Investigate_Biology->Downstream_Mutation NonCanonical_Pathway Consider Non-Canonical Gli1 Activation Investigate_Biology->NonCanonical_Pathway End_Resistant Conclusion: Cell Line is Resistant Downstream_Mutation->End_Resistant NonCanonical_Pathway->End_Resistant

Caption: A logical workflow for troubleshooting the lack of Gli1 inhibition by PF-5274857.

Logical_Relationship Potential Causes for Lack of Gli1 Inhibition cluster_Experimental Experimental Factors cluster_Biological Biological Factors Cause Observed Issue: No Gli1 Inhibition Compound Compound Issues (Degradation, Purity) Cause->Compound Protocol Protocol Errors (Concentration, Time) Cause->Protocol Cell_Health Cell Culture Issues (Health, Contamination) Cause->Cell_Health Downstream_Mutations Downstream Mutations (SUFU, Gli) Cause->Downstream_Mutations Non_Canonical Non-Canonical Activation (Smo-Independent) Cause->Non_Canonical

Caption: Logical relationship between the observed issue and its potential underlying causes.

References

Technical Support Center: PF-5274857 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with PF-5274857 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

PF-5274857 is a potent and selective antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] By binding to Smo, PF-5274857 blocks the downstream transcriptional activity of Gli1, a key effector of the Hh pathway.[1] This inhibition of Hh signaling can lead to antitumor activity in cancers where this pathway is aberrantly activated.[1]

Q2: What are the key in vitro and in vivo potency values for PF-5274857?

Quantitative data for PF-5274857 is summarized in the table below. These values are crucial for designing experiments and interpreting results.

ParameterValueSpecies/SystemReference
Ki (Smo binding affinity) 4.6 ± 1.1 nmol/LN/A[1]
IC50 (Gli1 transcriptional activity) 2.7 ± 1.4 nmol/LIn vitro (cells)[1]
IC50 (in vivo) 8.9 ± 2.6 nmol/LMouse model of medulloblastoma[1]

Q3: How should this compound be stored and handled?

For optimal stability, it is recommended to store this compound as a solid at -20°C. For preparing stock solutions, consult the manufacturer's datasheet for recommended solvents and storage conditions to avoid degradation and ensure experimental consistency.

Troubleshooting Inconsistent Results

Inconsistent results with small molecule inhibitors are a common challenge. Many factors, from experimental design to the biological system itself, can contribute to variability. While some clinical trials of c-Met inhibitors have failed due to issues like inappropriate patient selection and the use of non-physiological ligand concentrations[3][4][5][6][7], similar principles can be applied to preclinical experiments with PF-5274857.

Issue 1: High Variability in IC50 Values Across Experiments

Possible Causes:

  • Inconsistent Cell Culture Conditions: Factors like cell passage number, confluency, and serum concentration can alter the cellular response to the inhibitor.

  • Variable Ligand Concentration: If using a Hedgehog ligand (e.g., Shh) to stimulate the pathway, inconsistencies in its concentration or activity can lead to variable IC50 values.

  • Assay-Dependent Variability: Different assay formats (e.g., MTT vs. CellTiter-Glo) have varying sensitivities and can yield different IC50 values.

Solutions:

  • Standardize Cell Culture: Use cells within a defined passage number range and seed them at a consistent density. Ensure serum lots are tested for their effect on the Hh pathway.

  • Control Ligand Stimulation: If applicable, use a consistent, validated source and concentration of the Hh ligand. Consider running experiments in both ligand-stimulated and unstimulated conditions.

  • Consistent Assay Protocol: Use the same assay format and incubation times for all experiments to ensure comparability.

Issue 2: Lack of Downstream Hedgehog Pathway Inhibition (e.g., no change in Gli1 levels)

Possible Causes:

  • Low Basal Pathway Activity: The selected cell line may not have a sufficiently active Hedgehog pathway to observe significant inhibition.

  • Drug Inactivity: The compound may have degraded due to improper storage or handling.

  • Insufficient Treatment Time or Concentration: The incubation time or the concentration of PF-5274857 may be insufficient to elicit a measurable downstream effect.

Solutions:

  • Cell Line Characterization: Before large-scale experiments, confirm that your chosen cell line has an active Hh pathway. This can be done by measuring baseline Gli1 mRNA or protein levels. Medulloblastoma cell lines are often used in studies involving the Hh pathway.[8]

  • Verify Compound Activity: Use a positive control cell line known to be sensitive to Hh pathway inhibition.

  • Optimize Treatment Conditions: Perform a time-course and dose-response experiment to determine the optimal concentration and duration of treatment for observing downstream effects.

Issue 3: Discrepancy Between Cellular Proliferation and Pathway Inhibition

Possible Cause:

  • Cellular Proliferation is Not Solely Dependent on the Hedgehog Pathway: The chosen cell line may have redundant signaling pathways that can compensate for the inhibition of Hh signaling, thus maintaining cell proliferation.

Solution:

  • Multi-pathway Analysis: Investigate other key signaling pathways known to be active in your cell model. It may be necessary to use PF-5274857 in combination with other inhibitors to achieve a significant anti-proliferative effect.

Experimental Protocols

Cell Viability/Proliferation Assay

This protocol provides a general framework for assessing the effect of PF-5274857 on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).

  • Assay: Add the cell viability reagent (e.g., MTT, resazurin, or a luciferase-based reagent) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for Gli1 Expression

This protocol is for assessing the inhibition of the Hedgehog pathway by measuring the protein levels of its downstream target, Gli1.

  • Cell Lysis: After treating cells with PF-5274857 for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against Gli1 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the Gli1 signal to the loading control.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh_Ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli_Complex SUFU-Gli Complex SUFU->Gli_Complex Sequesters Gli Gli_Active Active Gli Gli_Complex->Gli_Active Releases Target_Genes Target Gene Expression Gli_Active->Target_Genes Promotes PF-5274857 PF-5274857 PF-5274857->SMO Inhibits Experimental_Workflow Start Start: Hypothesis (PF-5274857 inhibits cell growth) Cell_Culture 1. Cell Line Selection & Culture Standardization Start->Cell_Culture Dose_Response 2. Dose-Response Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Dose_Response IC50 3. Determine IC50 Dose_Response->IC50 Mechanism_Study 4. Mechanistic Study (e.g., Western Blot for Gli1) IC50->Mechanism_Study Data_Analysis 5. Data Analysis & Interpretation Mechanism_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Troubleshooting_Tree Inconsistent_Results Inconsistent Results Check_Reagents Check Reagent Stability (PF-5274857, Ligands) Inconsistent_Results->Check_Reagents Possible Cause Check_Cells Review Cell Culture (Passage, Confluency) Inconsistent_Results->Check_Cells Possible Cause Check_Protocol Verify Assay Protocol (Incubation times, etc.) Inconsistent_Results->Check_Protocol Possible Cause Reagent_OK Reagents Stable Check_Reagents->Reagent_OK Solution Cells_OK Cells Consistent Check_Cells->Cells_OK Solution Protocol_OK Protocol Consistent Check_Protocol->Protocol_OK Solution

References

Validation & Comparative

A Head-to-Head Battle in Medulloblastoma: PF-5274857 Hydrochloride vs. Vismodegib

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of targeted therapies for medulloblastoma, particularly the Sonic Hedgehog (SHH) subgroup, Smoothened (SMO) inhibitors have emerged as a cornerstone of investigation. This guide provides a detailed, data-driven comparison of two notable SMO antagonists: PF-5274857 hydrochloride, a potent and selective inhibitor with excellent blood-brain barrier penetration, and vismodegib, the first FDA-approved SMO inhibitor for basal cell carcinoma with established activity in medulloblastoma.

This comparison synthesizes preclinical data to offer researchers an objective overview of their respective potencies and cellular effects, supported by detailed experimental protocols and visual representations of their mechanisms of action.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

Both this compound and vismodegib exert their anti-tumor effects by inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] In SHH-driven medulloblastoma, mutations in upstream components like Patched1 (PTCH1) lead to constitutive activation of SMO, resulting in the downstream activation of GLI transcription factors and the expression of genes that promote cell proliferation and survival.[2] By binding to and inhibiting SMO, both compounds effectively block this oncogenic signaling cascade.

cluster_ligand_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention SHH Ligand SHH Ligand PTCH1 PTCH1 SHH Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI (Active) GLI (Active) GLI->GLI (Active) Target Genes Target Genes GLI (Active)->Target Genes Activates Transcription Cell Proliferation & Survival Cell Proliferation & Survival Target Genes->Cell Proliferation & Survival PF-5274857 PF-5274857 PF-5274857->SMO Inhibits Vismodegib Vismodegib Vismodegib->SMO Inhibits

Figure 1: Hedgehog Signaling Pathway and Inhibition

Comparative Efficacy: A Look at the Preclinical Data

Direct comparative studies evaluating this compound and vismodegib in the same experimental settings are limited. However, by cross-examining data from independent preclinical studies, we can draw an indirect comparison of their potency and effects on medulloblastoma cells.

Table 1: In Vitro Potency and Cellular Effects
ParameterThis compoundVismodegibMedulloblastoma Cell Line(s)
Target Binding (Ki) 4.6 ± 1.1 nM (for Smoothened)[3]Data not readily available in comparable formatN/A
Hedgehog Pathway Inhibition (IC50) 2.7 ± 1.4 nM (for Gli1 transcription)[3]~10-20 µM (for Gli1 expression)[4]Not specified[3], DAOY[4]
Cell Viability (IC50) Not explicitly reported in primary study[3]Highly variable: ~20 µM to >80 µM[4][5]DAOY
Apoptosis Induction Data not readily availableYes (induces caspase-3/7 activity)[4][6]DAOY

Note: The IC50 values for vismodegib on DAOY cell viability show significant variation across different studies, likely due to differences in experimental conditions such as cell density, treatment duration, and assay method.

Table 2: In Vivo Efficacy
ParameterThis compoundVismodegibAnimal Model
Tumor Growth Inhibition (IC50) 8.9 ± 2.6 nM[3]Data not readily available in comparable formatPatched(+/-) medulloblastoma mouse model[3]
Blood-Brain Barrier Penetration Yes, effective penetration reported[3]Yes, brain-penetrant[7]Preclinical models[3][7]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed protocols for key assays are provided below.

cluster_workflow Experimental Workflow start Seed Medulloblastoma Cells (e.g., DAOY) treatment Treat with PF-5274857 or Vismodegib (Dose-Response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo) treatment->apoptosis pathway Hedgehog Pathway Analysis (e.g., Western Blot for Gli1) treatment->pathway end Data Analysis & Comparison viability->end apoptosis->end pathway->end

Figure 2: General Experimental Workflow
Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the compounds on medulloblastoma cell viability.

Materials:

  • DAOY medulloblastoma cells

  • Complete growth medium (e.g., MEM with 10% FBS)

  • This compound and Vismodegib

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed DAOY cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound and vismodegib in complete growth medium.

  • Treat the cells with the compounds at various concentrations for 72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis.

Materials:

  • DAOY medulloblastoma cells

  • This compound and Vismodegib

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Seed DAOY cells in a white-walled 96-well plate and treat with the compounds for 48 hours.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[8]

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[9]

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.[9]

  • Measure the luminescence using a luminometer.

  • Normalize the luminescence signal to the number of viable cells (can be determined in a parallel plate).

Western Blot for Gli1 Expression

This protocol is for assessing the protein levels of the Hedgehog pathway target, Gli1.

Materials:

  • DAOY medulloblastoma cells

  • This compound and Vismodegib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Gli1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat DAOY cells with the compounds for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-Gli1 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Use β-actin as a loading control to normalize Gli1 expression.

Summary and Conclusion

Both this compound and vismodegib are potent inhibitors of the Hedgehog signaling pathway, a critical driver of a subset of medulloblastomas. Preclinical data suggests that this compound exhibits high potency in inhibiting its target, Smoothened, and the downstream effector, Gli1, at nanomolar concentrations.[3] It also demonstrates excellent blood-brain barrier penetration, a crucial attribute for treating brain tumors.[3]

Vismodegib has a more extensive history of clinical investigation and has shown activity against SHH-subgroup medulloblastoma.[10] However, the in vitro data for vismodegib in medulloblastoma cell lines, particularly regarding its IC50 for cell viability, is variable, suggesting that its efficacy can be influenced by experimental context.[4][5]

For researchers in drug development, this compound represents a promising candidate with potent preclinical activity. Further head-to-head studies with vismodegib under standardized conditions are warranted to definitively establish its comparative efficacy in medulloblastoma models. The provided protocols offer a framework for conducting such comparative analyses, which will be invaluable in guiding the future clinical development of novel therapies for this challenging pediatric brain tumor.

References

A Comparative Analysis of PF-5274857 Hydrochloride and Sonidegib in Hedgehog Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, inhibitors of the Hedgehog (Hh) signaling pathway have emerged as a cornerstone in the treatment of specific malignancies, most notably basal cell carcinoma (BCC). This guide provides a detailed comparison of two such inhibitors: PF-5274857 hydrochloride, a novel Smoothened (Smo) antagonist, and sonidegib, a clinically approved drug for advanced BCC. This comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform future research and development.

While direct comparative studies between this compound and sonidegib in basal cell carcinoma models are not currently available in the public domain, this guide will juxtapose the known attributes of each compound, drawing on data from studies in different cancer models where necessary.

Mechanism of Action: Targeting the Smoothened Receptor

Both this compound and sonidegib function as antagonists of the Smoothened (Smo) receptor, a critical component of the Hedgehog signaling pathway.[1][2] In normal cellular processes, the Hh pathway is essential for embryonic development. However, its aberrant reactivation in adults can drive the proliferation of certain cancers, including BCC.[1] The binding of these inhibitors to Smo prevents the downstream activation of GLI transcription factors, which are responsible for transcribing genes that promote cell growth and survival.[2] By blocking this pathway, both drugs effectively halt the oncogenic signaling cascade.

cluster_Hedgehog_Pathway Hedgehog Signaling Pathway in Basal Cell Carcinoma cluster_inhibitors Inhibitor Action PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI Transcription Factors SUFU->GLI Inhibition TargetGenes Target Gene Expression (Cell Proliferation, Survival) GLI->TargetGenes Activation BCC Basal Cell Carcinoma Proliferation TargetGenes->BCC PF5274857 PF-5274857 HCl PF5274857->SMO Antagonism Sonidegib Sonidegib Sonidegib->SMO Antagonism

Figure 1. Mechanism of action of PF-5274857 HCl and sonidegib.

Preclinical and Clinical Efficacy: A Side-by-Side Look

Direct comparison of the efficacy of this compound and sonidegib is challenging due to the different models in which they have been predominantly studied. PF-5274857 has been evaluated in medulloblastoma models, while sonidegib's efficacy is well-documented in clinical trials for basal cell carcinoma.

This compound: Preclinical Data in Medulloblastoma

PF-5274857 is a potent and selective Smoothened antagonist.[3] Preclinical studies have demonstrated its ability to effectively penetrate the blood-brain barrier, making it a potential candidate for brain tumors driven by the Hh pathway.[3]

ParameterValueModel SystemReference
Binding Affinity (Ki) 4.6 ± 1.1 nmol/LRecombinant Smo[3]
IC50 (Gli1 Transcriptional Activity) 2.7 ± 1.4 nmol/LCultured Cells[3]
In Vivo IC50 8.9 ± 2.6 nmol/LMouse Model of Medulloblastoma[3]
Sonidegib: Clinical Data in Basal Cell Carcinoma

Sonidegib is approved for the treatment of adult patients with locally advanced basal cell carcinoma (laBCC) that has recurred following surgery or radiation therapy, or those who are not candidates for surgery or radiation.[4][5] Its efficacy has been established in several clinical trials.

TrialPatient PopulationDosageObjective Response Rate (ORR)Reference
BOLT (Phase II) Locally Advanced BCC200 mg daily56.1%[6]
BOLT (Phase II) Metastatic BCC200 mg daily7.7%[7]

An indirect comparison with another Smoothened inhibitor, vismodegib, suggested that sonidegib may have a slightly higher objective response rate and longer progression-free survival in locally advanced BCC.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used to evaluate this compound and sonidegib.

This compound: In Vitro and In Vivo Assays

The preclinical evaluation of PF-5274857 involved a series of assays to determine its potency and efficacy.

cluster_workflow Experimental Workflow for PF-5274857 Evaluation step1 Binding Assay: Determine Ki for Smoothened receptor binding step2 Cell-Based Assay: Measure IC50 for Gli1 transcriptional activity inhibition step1->step2 step3 In Vivo Model: Administer PF-5274857 to medulloblastoma mouse model step2->step3 step4 Efficacy Assessment: Determine in vivo IC50 and assess tumor growth inhibition and survival step3->step4 step5 Pharmacokinetic Analysis: Evaluate oral availability, metabolic stability, and blood-brain barrier penetration step4->step5

Figure 2. Preclinical evaluation workflow for PF-5274857.

Binding Affinity Assay:

  • Objective: To determine the binding affinity (Ki) of PF-5274857 to the Smoothened receptor.

  • Method: A competitive radioligand binding assay was used with membranes from cells overexpressing the human Smoothened receptor and a known high-affinity radiolabeled Smoothened antagonist.

Gli1 Transcriptional Activity Assay:

  • Objective: To measure the half-maximal inhibitory concentration (IC50) of PF-5274857 on Hedgehog pathway signaling.

  • Method: A cell line with a stably integrated Gli-responsive luciferase reporter was treated with varying concentrations of PF-5274857 in the presence of a Hedgehog pathway agonist. Luciferase activity was measured to quantify the inhibition of Gli1 transcription.

In Vivo Efficacy Study:

  • Objective: To assess the anti-tumor activity of PF-5274857 in a relevant animal model.

  • Model: A genetically engineered mouse model that spontaneously develops medulloblastoma due to mutations in the Hedgehog pathway.

  • Treatment: PF-5274857 was administered orally to tumor-bearing mice.

  • Endpoints: Tumor growth inhibition was measured, and the in vivo IC50 was calculated. Animal survival rates were also monitored.

Sonidegib: Clinical Trial Protocol (BOLT Study)

The BOLT study was a pivotal Phase II clinical trial that evaluated the efficacy and safety of sonidegib in patients with advanced basal cell carcinoma.

Study Design:

  • A multicenter, randomized, double-blind, phase 2 trial.[9]

  • Patients were randomized to receive either 200 mg or 800 mg of sonidegib daily.

Patient Population:

  • Adults with locally advanced BCC not amenable to curative surgery or radiotherapy, or with metastatic BCC.

Primary Endpoint:

  • Objective Response Rate (ORR) as assessed by a central review committee.

Secondary Endpoints:

  • Duration of response, progression-free survival, and safety.

Comparative Summary and Future Directions

While a direct head-to-head comparison in a BCC model is lacking, the available data allows for a preliminary assessment of this compound and sonidegib.

FeatureThis compoundSonidegib
Target Smoothened (Smo)Smoothened (Smo)
Mechanism AntagonistAntagonist
Potency (IC50) 2.7 nM (in vitro, Gli1)-
Primary Model Medulloblastoma (preclinical)Basal Cell Carcinoma (clinical)
Key Feature Blood-brain barrier penetrationClinically proven efficacy in BCC
Approval Status InvestigationalApproved for advanced BCC

The potent preclinical activity of PF-5274857, particularly its ability to cross the blood-brain barrier, suggests its potential for Hh-driven brain malignancies. Sonidegib, on the other hand, is an established therapeutic option for advanced BCC, with a well-characterized efficacy and safety profile.

Future research should focus on directly comparing the efficacy of these and other Smoothened inhibitors in standardized preclinical BCC models. Such studies would provide a clearer understanding of their relative potencies and potential clinical advantages. Furthermore, exploring the efficacy of PF-5274857 in BCC models, especially those with central nervous system involvement, could be a valuable avenue of investigation. The development of resistance to Smoothened inhibitors is an ongoing challenge, and comparative studies could also shed light on differential mechanisms of resistance and strategies to overcome them.

References

A Comparative Analysis of PF-5274857 Hydrochloride and Other Smoothened Inhibitors' Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway has emerged as a critical focus, particularly for malignancies such as basal cell carcinoma and medulloblastoma. Central to this pathway is the Smoothened (Smo) receptor, a key drug target for inhibiting aberrant Hh signaling. This guide provides a comparative overview of the potency of PF-5274857 hydrochloride, a potent and selective Smo antagonist, against other notable Smo inhibitors like vismodegib, sonidegib, and glasdegib. The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research endeavors.

Potency Comparison of Smoothened Inhibitors

The following table summarizes the in vitro potency of this compound and other Smo inhibitors. The data, presented as IC50 and Ki values, are derived from various biochemical and cell-based assays.

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Reference
This compound SmoRadioligand Binding5.84.6
Hh Signaling (Gli1 activity)Cell-based2.7 ± 1.4-
Vismodegib (GDC-0449) Hh SignalingCell-free3-
Sonidegib (LDE225) Hh SignalingCell-free1.3 (mouse), 2.5 (human)-
Glasdegib (PF-04449913) SmoBiochemical5-

Experimental Protocols

The determination of the potency of Smo inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for two key experiments commonly cited in the characterization of these compounds.

Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound for the Smoothened receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the binding affinity of this compound and other inhibitors to the Smo receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human Smoothened receptor.

  • Radiolabeled Smoothened antagonist (e.g., ³H-labeled Smo antagonist).

  • Test compounds (this compound and other Smo inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 25 mM MgCl₂, 1 mM EDTA, and 0.1% protease-free BSA).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: HEK293 cells overexpressing human Smoothened are cultured and harvested. The cells are homogenized in a cold lysis buffer, and the cell membranes are isolated by centrifugation. The final membrane pellet is resuspended in the assay buffer.

  • Assay Setup: In a 96-well filter plate, serial dilutions of the test compounds are prepared.

  • Binding Reaction: The cell membranes, the radiolabeled Smo antagonist (at a fixed concentration, typically near its Kd), and the test compound dilutions are incubated together in the assay buffer. The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Filtration: The incubation mixture is rapidly filtered through the filter plate to separate the membrane-bound radioligand from the unbound

Validating the Specificity of PF-5274857 Hydrochloride for Smoothened: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of PF-5274857 hydrochloride with other Smoothened (Smo) inhibitors, focusing on its specificity and potency. The information presented is intended for researchers, scientists, and drug development professionals working on Hedgehog (Hh) pathway-targeted therapies.

Introduction to Smoothened and the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of cell growth and differentiation during embryonic development. In adult tissues, the pathway is largely inactive but its aberrant reactivation is a known driver in several cancers, including basal cell carcinoma and medulloblastoma. The G protein-coupled receptor, Smoothened (Smo), is the central transducer of the Hh signal. In the "off" state, the Patched (PTCH1) receptor inhibits Smo. Binding of the Hedgehog ligand to PTCH1 relieves this inhibition, allowing Smo to activate the GLI family of transcription factors, which in turn promote tumor cell proliferation and survival. Small molecule inhibitors that bind to and inhibit Smo are therefore a key therapeutic strategy.

Overview of this compound

PF-5274857 is a potent and selective antagonist of the Smoothened receptor. It effectively blocks the Hedgehog signaling pathway by directly binding to Smo.[1][2] Published data highlights its ability to inhibit the transcriptional activity of Gli1, a downstream effector in the Hh pathway, at nanomolar concentrations.[1] Furthermore, PF-5274857 has been shown to be orally available and capable of penetrating the blood-brain barrier, making it a candidate for treating brain tumors driven by an activated Hh pathway.[1]

Comparative Analysis: PF-5274857 vs. Alternatives

To validate the specificity and performance of PF-5274857, it is compared here with two FDA-approved Smoothened inhibitors, Vismodegib (GDC-0449) and Sonidegib (LDE-225).

Quantitative Data Summary

The following tables summarize the biochemical potency and cellular activity of PF-5274857 against its main alternatives.

Table 1: Biochemical Potency Against Smoothened

CompoundTargetAssay TypeKi (nM)
PF-5274857 SmoothenedRadioligand Binding4.6 ± 1.1
Vismodegib (GDC-0449) SmoothenedRadioligand Binding16.2 ± 2.1
Sonidegib (LDE-225) SmoothenedRadioligand Binding6.0 ± 1.4

Ki (Inhibition constant) values represent the concentration of the inhibitor required to occupy 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates higher binding affinity. Data for Vismodegib and Sonidegib are from a comparative study using a [3H]-cyclopamine competition assay.[3] Data for PF-5274857 is from its initial characterization study.[1]

Table 2: Cellular Potency in Hedgehog Pathway Inhibition

CompoundCell-Based AssayEndpointIC50 (nM)
PF-5274857 Gli1 Luciferase ReporterGli1 Transcription2.7 ± 1.4
Vismodegib (GDC-0449) Gli Luciferase ReporterGli Transcription2.6 ± 0.4
Sonidegib (LDE-225) Gli Luciferase ReporterGli Transcription1.3 (mouse), 2.5 (human)

IC50 (Half-maximal inhibitory concentration) values represent the concentration of an inhibitor that is required for 50% inhibition of a biological function. A lower IC50 value indicates greater potency. Data for PF-5274857 and Vismodegib are from studies using Shh-LIGHT2 cells.[1][3] Data for Sonidegib is from cell-free assays.[4]

Specificity Profile

A key aspect of validating a targeted inhibitor is confirming its specificity for the intended target over other cellular proteins. PF-5274857 has been shown to be highly selective for Smoothened. In one study, it weakly inhibited the µ-opioid receptor with a dissociation constant of 36 µM, a concentration several thousand-fold higher than its affinity for Smo.[2] This indicates a high degree of specificity. For comparison, Vismodegib has been noted to also inhibit P-glycoprotein (P-gp) with an IC50 of 3.0 µM.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for Smoothened (Competition Assay)

This assay quantifies the affinity of a test compound for the Smoothened receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human Smoothened receptor. Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors) and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.

  • Assay Setup: The assay is performed in a 96-well plate format. To each well, the following are added:

    • Cell membrane preparation.

    • A fixed concentration of a suitable radioligand (e.g., [3H]-cyclopamine).

    • Varying concentrations of the unlabeled test compound (e.g., PF-5274857, Vismodegib, or Sonidegib).

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand via vacuum filtration through a glass fiber filter plate. The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then counted using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Gli1 Luciferase Reporter Gene Assay

This cell-based functional assay measures the inhibition of the Hedgehog signaling pathway by quantifying the transcriptional activity of its downstream effector, Gli1.

Protocol:

  • Cell Culture: A suitable reporter cell line (e.g., Shh-LIGHT2, which is an NIH/3T3 cell line stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter) is used. Cells are seeded in 96-well plates and grown to confluency.

  • Pathway Activation and Inhibition: The culture medium is replaced with a low-serum medium. The Hedgehog pathway is activated by adding a Smoothened agonist or Sonic Hedgehog (Shh)-conditioned medium. Simultaneously, varying concentrations of the test inhibitor (PF-5274857 or alternatives) are added to the wells.

  • Incubation: The cells are incubated for a period sufficient to allow for Gli1 transcription and luciferase protein expression (e.g., 24-48 hours).

  • Cell Lysis: The medium is removed, and cells are lysed using a passive lysis buffer.

  • Luminescence Measurement: The firefly and Renilla luciferase activities in the cell lysate are measured using a luminometer and a dual-luciferase reporter assay system. The Renilla luciferase activity is used to normalize for differences in cell number and transfection efficiency.

  • Data Analysis: The normalized firefly luciferase activity is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

Visualizations

Hedgehog Signaling Pathway and Inhibition

Caption: Mechanism of Hedgehog pathway activation and inhibition by PF-5274857.

Experimental Workflow for Gli1 Luciferase Assay

Gli1_Assay_Workflow start Start seed Seed Shh-LIGHT2 cells in 96-well plate start->seed grow Grow cells to confluency seed->grow treat Activate with Shh-CM Add varying concentrations of Inhibitor (e.g., PF-5274857) grow->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells with Passive Lysis Buffer incubate->lyse measure Measure Firefly & Renilla Luciferase activity lyse->measure analyze Normalize Firefly to Renilla Plot vs. [Inhibitor] Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for determining inhibitor potency using a Gli1 luciferase reporter assay.

Conclusion

This compound is a highly potent and selective Smoothened antagonist. Based on available data, its binding affinity (Ki) and cellular potency (IC50) are comparable to, and in some cases greater than, the FDA-approved inhibitors Vismodegib and Sonidegib. Its high degree of selectivity for Smoothened, coupled with its ability to cross the blood-brain barrier, underscores its potential as a valuable research tool and a promising therapeutic candidate for Hh-driven cancers, particularly those within the central nervous system. The experimental protocols provided herein offer a framework for researchers to independently validate and compare the activity of various Smoothened inhibitors.

References

A Head-to-Head Comparison of Smoothened Antagonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy, mechanisms, and experimental validation of key Smoothened (SMO) inhibitors in oncology research.

The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has been implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma. The G protein-coupled receptor, Smoothened (SMO), is a key transducer of Hh signaling and a prime target for therapeutic intervention. This guide provides a head-to-head comparison of prominent SMO antagonists, presenting key experimental data, detailed methodologies, and an overview of the underlying signaling cascade to aid researchers and drug development professionals in this field.

The Hedgehog Signaling Pathway: A Simplified Overview

The canonical Hedgehog signaling pathway is initiated by the binding of Hh ligands (Sonic, Indian, or Desert Hedgehog) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits SMO, preventing downstream signaling. Upon Hh binding, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation, survival, and differentiation. SMO antagonists function by directly binding to and inhibiting the SMO protein, thereby blocking the entire downstream signaling cascade.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH Binds and inhibits SMO SMO PTCH->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Target Genes Target Genes GLI->Target Genes Activates transcription GLI_nucleus GLI (active) GLI->GLI_nucleus GLI_nucleus->Target Genes

Figure 1. A simplified diagram of the Hedgehog signaling pathway.

Comparative Efficacy of SMO Antagonists

The potency of SMO antagonists is a critical determinant of their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for several key SMO antagonists against both wild-type and clinically relevant mutant forms of SMO.

AntagonistWild-Type SMO IC50SMO-D473H Mutant IC50Key Findings & References
Vismodegib (GDC-0449) 3 nM>60 µMFirst FDA-approved SMO inhibitor. Resistance is frequently observed with the D473H mutation.[1][2]
Sonidegib (LDE-225) 1.3 nM (mouse), 2.5 nM (human)Poorly activeSecond FDA-approved SMO inhibitor for BCC. Also shows poor activity against the D473H mutant.[2]
Glasdegib (PF-04449913) 5 nMData not readily available in provided search resultsApproved for acute myeloid leukemia in combination with low-dose cytarabine.[2]
Taladegib (LY2940680) Data not readily available in provided search resultsEffective against SMO-D473HA potent inhibitor that has shown activity against both wild-type and some resistant SMO mutants in clinical trials.[3]
Saridegib (IPI-926) ~30-fold more potent than cyclopamineData not readily available in provided search resultsA semi-synthetic derivative of cyclopamine with improved potency and pharmacokinetic properties.[3][4]
HH-13 6.8 nM (SHH-CM induced)<0.2 µMA novel benzimidazole derivative designed to overcome resistance, showing potent activity against the D473H mutant.[1][5]
HH-20 21.7 nM (SHH-CM induced)<0.2 µMAnother novel benzimidazole derivative with significant activity against the SMO-D473H resistance mutation.[1][5]

Pharmacokinetic Profiles: Vismodegib vs. Sonidegib

Beyond in vitro potency, the pharmacokinetic properties of SMO antagonists are crucial for their clinical utility. A comparison of the two FDA-approved SMO inhibitors for BCC, vismodegib and sonidegib, reveals notable differences.

ParameterVismodegibSonidegibReference
Daily Dose 150 mg200 mg[6]
Time to Peak Plasma Concentration ~2 days (single dose)2-4 hours[6]
Time to Steady State 21 days17 weeks[6]
Plasma Protein Binding >99%≥97%[7]
Pharmacokinetics Non-dose proportionalDose proportional[7]
Administration with Food With or without food1 hour before or 2 hours after a meal[6]

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the evaluation of SMO antagonists.

GLI-Luciferase Reporter Assay

This cell-based assay is a standard method for quantifying the activity of the Hedgehog pathway by measuring the transcriptional activity of the GLI proteins.

Workflow:

GLI_Luciferase_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis plate_cells Plate Hh-responsive cells (e.g., Shh-LIGHT2) in 384-well plates add_compounds Add test compounds (SMO antagonists) at various concentrations plate_cells->add_compounds add_agonist Add SMO agonist (e.g., SAG) to stimulate the Hh pathway add_compounds->add_agonist incubate Incubate for 24-48 hours to allow for reporter gene expression add_agonist->incubate lyse_cells Lyse cells incubate->lyse_cells measure_luciferase Measure luciferase activity lyse_cells->measure_luciferase normalize_data Normalize firefly luciferase to a control (e.g., Renilla luciferase) measure_luciferase->normalize_data calculate_inhibition Calculate percent inhibition relative to vehicle control normalize_data->calculate_inhibition determine_ic50 Determine IC50 value from dose-response curve calculate_inhibition->determine_ic50

Figure 2. Workflow for a GLI-Luciferase Reporter Assay.

Detailed Steps:

  • Cell Culture: Hh-responsive cells, such as Shh-LIGHT2 cells which contain a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, are cultured under standard conditions.

  • Plating: Cells are seeded into 384-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Addition: Test SMO antagonists are added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) and a positive control (a known SMO antagonist like cyclopamine) are also included.

  • Pathway Activation: After a pre-incubation period with the compounds, a SMO agonist such as SAG (Smoothened Agonist) is added to all wells (except for negative controls) to activate the Hedgehog pathway.

  • Incubation: The plates are incubated for 24-48 hours to allow for the expression of the luciferase reporter gene.

  • Lysis and Luminescence Measurement: A dual-luciferase reporter assay system is used to lyse the cells and sequentially measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.[8]

Cell Proliferation (MTS/MTT) Assay

This assay assesses the effect of SMO antagonists on the viability and proliferation of cancer cells that are dependent on the Hedgehog pathway for their growth.

Detailed Steps:

  • Cell Selection and Plating: Cancer cell lines with known aberrant Hh pathway activation (e.g., medulloblastoma or BCC cell lines) are seeded in 96-well plates and allowed to attach for 24 hours.

  • Treatment: The cells are treated with serial dilutions of the SMO antagonist. A vehicle control is included.

  • Incubation: The plates are incubated for 48-72 hours.

  • Reagent Addition: A tetrazolium salt reagent (e.g., MTS or MTT) is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

  • Measurement: After a 1-4 hour incubation with the reagent, the absorbance of the formazan product is measured using a plate reader at the appropriate wavelength.

  • Data Analysis: The percentage of cell viability for each treatment is calculated relative to the vehicle control. The GI50 (the concentration for 50% growth inhibition) can then be determined from the dose-response curve.[8]

In Vivo Xenograft Models

To evaluate the in vivo efficacy of SMO antagonists, tumor xenograft models are commonly used.

General Protocol:

  • Cell Implantation: Human cancer cells with an activated Hh pathway are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the SMO antagonist (e.g., orally), while the control group receives a vehicle.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunoblotting for Hh pathway markers (e.g., GLI1) to confirm target engagement.[1][9]

Overcoming Resistance

A significant challenge in the clinical use of SMO antagonists is the development of drug resistance. The most common mechanism is the acquisition of mutations in the SMO gene, particularly in the drug-binding pocket. The D473H mutation, for example, renders tumors resistant to first-generation SMO inhibitors like vismodegib and sonidegib by disrupting the hydrogen bond network essential for drug binding.[4]

The development of next-generation SMO antagonists, such as HH-13 and HH-20, which demonstrate potent activity against these resistant mutants, represents a crucial advancement in the field.[1] These compounds offer a promising strategy to treat patients who have relapsed on or are refractory to initial SMO inhibitor therapy.

Conclusion

The landscape of SMO antagonists is continually evolving, with new compounds being developed to improve efficacy and overcome resistance. For researchers and drug development professionals, a thorough understanding of the comparative potencies, pharmacokinetic profiles, and mechanisms of resistance of these inhibitors is paramount. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of novel SMO antagonists, facilitating the identification and development of more effective therapies for Hh-driven cancers.

References

Overcoming Vismodegib Resistance: A Comparative Analysis of PF-5274857 Hydrochloride and Alternative Hedgehog Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to navigating therapeutic options in Hedgehog-driven cancers following the emergence of resistance to first-line Smoothened inhibitors.

The development of vismodegib, a potent inhibitor of the Smoothened (SMO) receptor, marked a significant advancement in the treatment of cancers driven by aberrant Hedgehog (Hh) signaling, such as basal cell carcinoma (BCC) and medulloblastoma. However, the clinical efficacy of vismodegib is often limited by the development of drug resistance. This guide provides a comparative overview of PF-5274857 hydrochloride and other therapeutic alternatives in the context of vismodegib-resistant cell lines, supported by available experimental data and detailed methodologies.

The Challenge of Vismodegib Resistance

Resistance to vismodegib primarily arises from on-target mutations in the SMO protein, with the D473H mutation being a clinically significant example.[1] This mutation interferes with vismodegib binding, allowing the Hh pathway to remain active despite treatment. Other mechanisms of resistance include amplifications of downstream signaling components such as GLI2 and genetic alterations in the tumor suppressor SUFU.[2] These resistance mechanisms necessitate the exploration of alternative therapeutic strategies that can either bypass or overcome these molecular alterations.

This compound: A Potent Smoothened Antagonist

PF-5274857 is a highly potent and selective antagonist of the SMO receptor.[3] Preclinical studies have demonstrated its ability to effectively inhibit Hh signaling and suppress tumor growth in vismodegib-sensitive cancer models.[3][4]

Key Efficacy Data for this compound (in Vismodegib-Sensitive Models):

ParameterValueCell/Model SystemReference
Ki (SMO binding) 4.6 ± 1.1 nmol/LIn vitro binding assay[3]
IC50 (Gli1 transcription) 2.7 ± 1.4 nmol/LMurine Embryonic Fibroblasts (MEFs)[3]
In vivo IC50 (Tumor growth inhibition) 8.9 ± 2.6 nmol/LMouse medulloblastoma model[3]

Note: Direct experimental data on the efficacy of this compound in vismodegib-resistant cell lines harboring specific SMO mutations is not currently available in the public domain. Its high potency against wild-type SMO suggests it may be a valuable tool for initial Hh pathway inhibition.

Alternative Therapeutic Strategies for Vismodegib Resistance

Several alternative strategies are being investigated to combat vismodegib resistance, focusing on either different SMO inhibitors or targeting downstream components of the Hh pathway.

Second-Generation Smoothened Inhibitors

These inhibitors are designed to be effective against SMO mutations that confer resistance to first-generation drugs like vismodegib.

CompoundMechanism of ActionEfficacy in Vismodegib-Resistant ModelsReference
Sonidegib (LDE225) SMO AntagonistMay also be ineffective in cases of SMO mutations that confer cross-resistance.[5][5]
Itraconazole SMO Antagonist (binds to a distinct site from vismodegib)Has shown efficacy against the SMO D473H mutation.[6]
GLI Antagonists

Targeting the GLI family of transcription factors, the final effectors of the Hh pathway, offers a promising approach to bypass SMO-level resistance.

CompoundMechanism of ActionEfficacy in Vismodegib-Resistant ModelsReference
GANT61 Inhibits GLI1 and GLI2Effective in suppressing Hh pathway activation in the presence of SMO mutations.[1][1]
Arsenic Trioxide (ATO) Promotes the degradation of GLI2Can overcome vismodegib resistance, particularly in combination with other agents.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug efficacy. Below are protocols for key experiments used to evaluate inhibitors of the Hedgehog pathway.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate vismodegib-sensitive and resistant cancer cell lines (e.g., medulloblastoma cell lines like DAOY) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the test compounds (this compound, vismodegib, sonidegib, GANT61, etc.) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Gli1 Luciferase Reporter Assay

This assay quantifies the transcriptional activity of GLI1, a direct target and key indicator of Hedgehog pathway activation.

  • Cell Transfection: Co-transfect cells (e.g., NIH-3T3 or a relevant cancer cell line) with a Gli-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Drug Treatment: After 24 hours, treat the transfected cells with the test compounds in the presence or absence of a Hedgehog pathway agonist (e.g., Shh ligand or SAG).

  • Cell Lysis: After a 24-48 hour incubation period, lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in control cells.

Quantitative PCR (qPCR) for Hedgehog Target Gene Expression

This method measures the mRNA levels of Hedgehog pathway target genes, such as GLI1 and PTCH1, to assess pathway inhibition.

  • Cell Treatment and RNA Extraction: Treat cells with the test compounds for a specified period (e.g., 24 hours). Isolate total RNA from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using the synthesized cDNA, gene-specific primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH or ACTB for normalization), and a SYBR Green or probe-based qPCR master mix.

  • Data Acquisition: Run the qPCR reactions on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.

Visualizing the Landscape of Hedgehog Pathway Inhibition

To better understand the mechanisms of action and resistance, the following diagrams illustrate the Hedgehog signaling pathway, a typical experimental workflow for evaluating drug efficacy, and the logical framework for overcoming vismodegib resistance.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU GLI SMO->SUFU_GLI Inhibits SUFU SUFU SUFU GLI GLI GLI_active Active GLI SUFU_GLI->GLI_active GLI released Target_Genes Target Genes (e.g., GLI1, PTCH1) GLI_active->Target_Genes Activates Transcription Vismodegib Vismodegib Vismodegib->SMO Inhibits PF5274857 PF-5274857 PF5274857->SMO Inhibits GLI_inhibitor GLI Inhibitors GLI_inhibitor->GLI_active Inhibits

Caption: The Hedgehog signaling pathway and points of therapeutic intervention.

Experimental_Workflow cluster_assays Efficacy Assessment start Start cell_culture Culture Vismodegib-Sensitive & Resistant Cell Lines start->cell_culture treatment Treat with PF-5274857 & Alternatives cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability luciferase Gli1 Luciferase Reporter Assay treatment->luciferase qpcr qPCR for Target Genes (Gli1, PTCH1) treatment->qpcr analysis Data Analysis (IC50, Gene Expression) viability->analysis luciferase->analysis qpcr->analysis conclusion Conclusion analysis->conclusion

Caption: Experimental workflow for comparing drug efficacy in cancer cell lines.

Resistance_Logic cluster_mechanisms Mechanisms of Resistance cluster_solutions Potential Solutions problem Problem: Vismodegib Resistance smo_mutation SMO Mutation (e.g., D473H) problem->smo_mutation downstream_alt Downstream Alterations (e.g., GLI2 Amplification) problem->downstream_alt next_gen_smo Next-Generation SMO Inhibitors (e.g., PF-5274857, Itraconazole) smo_mutation->next_gen_smo Bypass mutation gli_inhibitors GLI Antagonists (e.g., GANT61) smo_mutation->gli_inhibitors Target downstream downstream_alt->gli_inhibitors Target downstream

Caption: Logical approach to overcoming vismodegib resistance.

References

Navigating Kinase Inhibitor Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase profiles of small molecule inhibitors. While the initial topic of interest was PF-5274857 hydrochloride, it is important to clarify that this molecule is a potent and selective Smoothened (Smo) antagonist, a component of the Hedgehog signaling pathway, and not a kinase inhibitor.[1][2][3] Publicly available data indicates that PF-5274857 shows minimal inhibition against a broad panel of protein kinases, making a detailed off-target kinase comparison inapplicable.[4]

To fulfill the request for a comparative guide on off-target kinase panels, this document will use the well-characterized first-generation Bcr-Abl inhibitor, Imatinib , and a second-generation inhibitor, Dasatinib , as representative examples. This comparison will illustrate how kinase inhibitor selectivity is presented and evaluated, providing a framework for assessing the polypharmacology of such agents.

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and adverse effect profile. The following table summarizes the inhibitory activity of Imatinib and Dasatinib against their primary target, Bcr-Abl, and a selection of key off-target kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, are compiled from various biochemical assays and reveal significant differences in the selectivity profiles of these two inhibitors. Lower values indicate higher potency.

Kinase TargetImatinib (IC50/Kd in nM)Dasatinib (IC50/Kd in nM)Primary Function
On-Target
ABL1250 - 600< 1Tyrosine kinase, cell differentiation, proliferation
Key Off-Targets
c-KIT10012Tyrosine kinase, cell survival and proliferation
PDGFRα/β100 - 2005 - 16Tyrosine kinase, cell growth and division
SRC Family (SRC, LYN, FYN)> 10,000< 1 - 10Tyrosine kinases, cell growth, differentiation, migration
DDR138> 10,000Tyrosine kinase, cell adhesion and migration
NQO282Not activeQuinone reductase, xenobiotic metabolism

Note: IC50 and Kd values are compiled from multiple sources and can vary based on assay conditions. This table is for comparative purposes.[3][5][6]

As the data illustrates, while both drugs inhibit the primary target ABL1, Dasatinib is significantly more potent.[7] Furthermore, Dasatinib exhibits potent inhibition of SRC family kinases, a feature absent in Imatinib.[5] Conversely, Imatinib shows activity against targets like DDR1 and the non-kinase NQO2, which are not significantly inhibited by Dasatinib.[6] These distinct off-target profiles contribute to their different clinical applications and side-effect profiles.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is achieved through robust in vitro kinase assays. Below is a detailed methodology for a common experimental approach.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol outlines a standard method for determining the IC50 value of a compound against a specific protein kinase.

1. Reagents and Materials:

  • Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA.

  • DTT (Dithiothreitol): 0.25 mM, added fresh to the kinase buffer.

  • ATP Stock: 100 mM ATP in sterile water.

  • [γ-33P]-ATP: Radiolabeled ATP.

  • Substrate: Specific peptide or protein substrate for the target kinase (e.g., poly(Glu, Tyr) 4:1 for ABL1).

  • Test Compound: Serial dilutions of the inhibitor (e.g., Imatinib) in DMSO.

  • Kinase Enzyme: Purified recombinant target kinase.

  • Phosphocellulose Filter Plates: For capturing the phosphorylated substrate.

  • Wash Buffer: 0.75% Phosphoric acid.

  • Scintillation Counter: For measuring radioactivity.

2. Assay Procedure:

  • Prepare Master Mix: For each reaction, prepare a master mix containing kinase buffer, DTT, and the specific substrate.

  • Compound Addition: Add 5 µL of the serially diluted test compound to the wells of a 96-well plate. For control wells, add 5 µL of DMSO.

  • Enzyme Addition: Add 20 µL of the kinase/master mix solution to each well to start the pre-incubation. Mix and incubate for 10 minutes at room temperature.

  • Initiate Reaction: Prepare the ATP mixture by diluting [γ-33P]-ATP into a solution of non-radiolabeled ATP in kinase buffer. Add 25 µL of this ATP mixture to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction & Capture: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]-ATP.

  • Detection: Dry the plate, add scintillant to each well, and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

The following diagrams illustrate the on-target and off-target relationships of the kinase inhibitors discussed.

cluster_imatinib Imatinib cluster_dasatinib Dasatinib cluster_targets Kinase Targets Imatinib Imatinib BCR_ABL BCR-ABL Imatinib->BCR_ABL c_KIT c-KIT Imatinib->c_KIT PDGFR PDGFR Imatinib->PDGFR Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->c_KIT Dasatinib->PDGFR SRC_Family SRC Family Dasatinib->SRC_Family

Caption: Comparative inhibition profile of Imatinib and Dasatinib.

cluster_workflow Kinase Assay Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B 2. Mix Inhibitor and Kinase A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate C->D E 5. Stop Reaction & Capture Substrate D->E F 6. Wash & Detect Signal E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: Generalized workflow for an in vitro kinase inhibition assay.

References

A Comparative Guide: PF-5274857 Hydrochloride vs. First-Generation Smoothened Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the second-generation Smoothened (Smo) inhibitor, PF-5274857 hydrochloride, with the first-generation inhibitors, vismodegib and sonidegib. The focus is on their performance, particularly in the context of acquired resistance, supported by available experimental data.

Introduction to Hedgehog Signaling and Smoothened Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues. However, aberrant reactivation of this pathway is a known driver in several cancers, most notably basal cell carcinoma and medulloblastoma. The G protein-coupled receptor, Smoothened (SMO), is the central signal transducer of the Hh pathway. In its resting state, SMO is inhibited by the Patched (PTCH1) receptor. Binding of the Hedgehog ligand to PTCH1 alleviates this inhibition, leading to the activation of GLI transcription factors and subsequent expression of target genes that promote cell proliferation and survival.

First-generation Smo inhibitors, such as vismodegib and sonidegib, have demonstrated clinical efficacy in treating Hh-driven cancers. However, a significant challenge with these therapies is the development of acquired resistance, often through mutations in the SMO protein itself. This has prompted the development of next-generation inhibitors like this compound.

Overcoming Resistance: The Primary Challenge for First-Generation Inhibitors

The predominant mechanism of acquired resistance to first-generation Smo inhibitors involves point mutations in the drug-binding pocket of SMO.[1][2] The most well-characterized of these is the D473H mutation, which has been shown to abrogate the binding of both vismodegib and sonidegib, thereby restoring Hh pathway activity and promoting tumor growth despite ongoing treatment.[2] Clinical experience has shown that patients who develop resistance to one first-generation Smo inhibitor are unlikely to respond to another.[2]

This compound: A Second-Generation Smoothened Antagonist

This compound is a potent and selective antagonist of the Smoothened receptor.[3] Preclinical studies have highlighted its significant activity in inhibiting the Hh pathway. A key differentiator for PF-5274857 is its ability to penetrate the blood-brain barrier, making it a potentially attractive candidate for treating brain tumors such as medulloblastoma.[3]

However, contrary to the expectation that a next-generation inhibitor would overcome common resistance mutations, evidence suggests that the efficacy of PF-5274857 is also significantly compromised by the SMO D473H mutation. This indicates that while potent, PF-5274857 may not offer a solution for patients who have developed resistance to first-generation inhibitors through this specific mutation.

Data Presentation

The following tables summarize the available quantitative data for this compound, vismodegib, and sonidegib. It is important to note that this data is compiled from various studies, and direct head-to-head comparisons in a single study, especially against a panel of SMO mutants, are limited in the public domain.

Table 1: In Vitro Potency of Smoothened Inhibitors

CompoundTargetAssayIC50 (nM)Ki (nM)Reference
PF-5274857 Wild-Type SMOGli1 Luciferase2.7 ± 1.4-[3]
Wild-Type SMOBinding Assay-4.6 ± 1.1[3]
Vismodegib Wild-Type SMOGli1 LuciferaseData not available in a directly comparable format-
Wild-Type SMOBinding Assay-Data not available in a directly comparable format
Sonidegib Wild-Type SMOGli1 LuciferaseData not available in a directly comparable format-
Wild-Type SMOBinding Assay-Data not available in a directly comparable format

Note: A direct comparison of IC50 and Ki values from a single study is not available. The provided data for PF-5274857 demonstrates its high potency against wild-type SMO.

Table 2: Impact of SMO D473H Mutation on Inhibitor Activity

CompoundEffect of D473H MutationReference
PF-5274857 Severely reduced activityImplication from multiple sources, direct quantitative data limited
Vismodegib Significantly reduced binding and activity[2]
Sonidegib Significantly reduced binding and activity[2]

Mandatory Visualization

Caption: The Hedgehog signaling pathway and points of inhibitor action.

Experimental_Workflow cluster_binding Smoothened Binding Assay (Competitive) cluster_cellular Gli-Luciferase Reporter Assay A1 Prepare cell membranes expressing SMO A2 Incubate with a fixed concentration of a fluorescent SMO ligand A1->A2 A3 Add increasing concentrations of test inhibitor (e.g., PF-5274857) A2->A3 A4 Measure bound fluorescence A3->A4 A5 Calculate Ki from IC50 A4->A5 B1 Seed cells with a Gli-responsive luciferase reporter B2 Stimulate Hedgehog pathway (e.g., with Shh ligand) B1->B2 B3 Treat with increasing concentrations of test inhibitor B2->B3 B4 Measure luciferase activity B3->B4 B5 Calculate IC50 B4->B5

Caption: Workflow for key in vitro comparison assays.

Experimental Protocols

Smoothened Binding Assay (Competitive)

This assay is designed to determine the binding affinity (Ki) of a test compound to the Smoothened receptor.

  • Cell Membrane Preparation:

    • Culture HEK293T cells overexpressing human Smoothened.

    • Harvest cells and resuspend in a hypotonic buffer.

    • Homogenize the cells and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Competitive Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a fluorescently labeled Smoothened ligand (e.g., BODIPY-cyclopamine).

    • Add serial dilutions of the test compound (PF-5274857, vismodegib, or sonidegib).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Detection and Analysis:

    • Wash the wells to remove unbound ligand.

    • Measure the fluorescence intensity of the bound ligand using a plate reader.

    • Plot the fluorescence intensity against the concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that displaces 50% of the fluorescent ligand).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Gli-Luciferase Reporter Assay

This cell-based assay measures the functional inhibition of the Hedgehog pathway downstream of Smoothened.

  • Cell Seeding and Transfection:

    • Seed NIH/3T3 cells in a 96-well plate.

    • Transfect the cells with a Gli-responsive firefly luciferase reporter construct and a constitutively active Renilla luciferase construct (for normalization).

  • Pathway Stimulation and Inhibition:

    • After 24 hours, replace the medium with a low-serum medium.

    • Stimulate the Hedgehog pathway by adding a Smoothened agonist (e.g., SAG) or Sonic Hedgehog (Shh) conditioned medium.

    • Immediately add serial dilutions of the test compound.

  • Luciferase Measurement and Analysis:

    • Incubate the cells for 24-48 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal.

    • Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound is a potent second-generation Smoothened inhibitor with the significant advantage of blood-brain barrier penetration, making it a promising candidate for Hh-driven brain cancers.[3] However, the available data suggests that its efficacy is substantially reduced by the D473H mutation, a key mechanism of resistance to first-generation inhibitors like vismodegib and sonidegib.

Therefore, the primary advantage of this compound over first-generation Smo inhibitors may not lie in overcoming this common resistance mechanism. Instead, its utility might be in treating naïve Hh-driven tumors, particularly those located in the central nervous system, or in cases where resistance is driven by mechanisms other than the D473H mutation.

Further head-to-head studies comparing the efficacy of PF-5274857 and other next-generation Smo inhibitors against a broader panel of clinically relevant SMO mutations are necessary to fully elucidate its therapeutic potential and define its optimal clinical positioning.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of PF-5274857 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like PF-5274857 hydrochloride are paramount for laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to ensure the safe and compliant disposal of this Smoothened (Smo) receptor antagonist.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, general safety precautions for handling potent pharmaceutical compounds should be strictly followed.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound to minimize exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

Waste Identification and Segregation

Proper identification and segregation of waste streams are crucial to prevent accidental chemical reactions and ensure compliant disposal.

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated materials such as weighing papers, pipette tips, gloves, and bench paper.

    • Collect all solid waste in a clearly labeled, leak-proof container designated for "Hazardous Chemical Waste."

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning contaminated glassware.

    • Collect liquid waste in a separate, compatible, and clearly labeled "Hazardous Chemical Waste" container. Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Start: this compound waste generated B Identify Waste Type A->B C Solid Waste (powder, contaminated labware) B->C Solid D Liquid Waste (solutions, rinsate) B->D Liquid E Sharps Waste (needles, scalpels) B->E Sharps F Segregate into labeled, compatible waste containers C->F D->F E->F G Store waste in a designated, secure area F->G H Consult Institutional EHS Guidelines G->H I Arrange for pickup by a licensed professional waste disposal service H->I J Complete all required waste disposal documentation I->J K End: Waste disposed of in compliance with regulations J->K

Disposal Workflow for this compound

Step-by-Step Disposal Procedures

  • Consult Institutional Guidelines: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

  • Segregate Waste: As outlined in the "Waste Identification and Segregation" section, separate solid, liquid, and sharps waste into their respective, properly labeled containers.

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), the concentration (if applicable), and the date the waste was first added.

  • Secure Storage: Store sealed waste containers in a designated and secure area, away from incompatible materials, until they are collected for disposal.

  • Professional Disposal: The primary and recommended method for the disposal of this compound is through a licensed and accredited professional waste disposal service.[1] These services are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.

  • Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sink or in the regular trash. This can lead to environmental contamination and is a violation of regulatory standards.

  • Documentation: Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory and waste logs.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem.

References

Essential Safety and Operational Guidance for Handling PF-5274857 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of PF-5274857 hydrochloride, a potent Smoothened (Smo) receptor antagonist.

This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound may be irritating to the mucous membranes and upper respiratory tract.[1] Potential routes of harmful exposure include inhalation, ingestion, and skin absorption.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Respiratory Protection NIOSH-approved respiratorN95 or higher, depending on the scale of handling. For unpacking or potential spills, a respirator is crucial.[2]To prevent inhalation of the powdered compound.[1]
Eye Protection Safety glassesWith side shieldsTo protect eyes from splashes or airborne particles.[1]
Hand Protection Compatible chemical-resistant glovesNitrile or other suitable materialTo prevent skin contact and absorption.[1]
Body Protection Laboratory coatStandardTo protect skin and clothing from contamination.[1]
Body Protection (for large quantities or compounding) Disposable long-sleeved seamless gownClosing in the back with tight-fitting cuffsProvides more comprehensive protection against contamination.[2]
Foot Protection (for compounding areas) Disposable shoe coversSlip-resistantTo prevent the spread of contamination.[2]
Operational Procedures for Safe Handling

Strict adherence to the following procedures is necessary to minimize exposure risk during the handling of this compound.

Engineering Controls:

  • Utilize process enclosures, local exhaust ventilation, or a chemical fume hood to control airborne levels of the compound.[1]

Preparation of Stock Solutions:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Work within a designated area, preferably a chemical fume hood.

  • Weighing: Carefully weigh the required amount of this compound. Avoid creating dust.

  • Solubilization: Add the solvent to the solid compound slowly and gently to avoid splashing. The product's molecular weight is 473.42, which should be used for accurate concentration calculations.[3]

Experimental Use:

  • Clearly label all solutions containing this compound.

  • Keep containers tightly closed when not in use.[1]

Emergency Procedures

In the event of exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Measures
Eye Contact Hold eyelids apart and flush with plenty of water for at least 15 minutes. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]
Ingestion Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[1]
Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Contaminated Materials: Used gloves, wipes, and disposable lab coats should be collected in a designated, sealed hazardous waste container.

  • Unused Compound and Solutions: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.

Visualized Workflows

To further clarify the procedural steps for handling and safety, the following diagrams illustrate the key workflows.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

PPEDecisionTree cluster_ppe Required Personal Protective Equipment cluster_additional_ppe Additional PPE for Compounding or Large Quantities start Handling this compound respirator NIOSH-Approved Respirator start->respirator gloves Chemical-Resistant Gloves start->gloves safety_glasses Safety Glasses start->safety_glasses lab_coat Lab Coat start->lab_coat gown Disposable Gown start->gown shoe_covers Shoe Covers start->shoe_covers

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.